Dibenzyl glutamic acid
Description
BenchChem offers high-quality Dibenzyl glutamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzyl glutamic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-(dibenzylamino)pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c21-18(22)12-11-17(19(23)24)20(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,22)(H,23,24)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVZEHJXSIVHEP-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@@H](CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of L-Glutamic Acid Dibenzyl Ester p-Toluenesulfonate
Executive Summary
L-Glutamic acid dibenzyl ester p-toluenesulfonate (CAS: 2791-84-6) is a critical intermediate in peptide synthesis and the production of poly-L-glutamates. It serves as a fully carboxyl-protected glutamic acid derivative, allowing for selective manipulation of the amine terminus.
This guide details the direct Fischer esterification method utilizing p-toluenesulfonic acid (p-TsOH) as both the acid catalyst and the salt-forming agent. Unlike historical protocols relying on carcinogenic benzene, this guide prioritizes a Toluene/Cyclohexane azeotropic system, ensuring high yields (>90%) and superior safety profiles while maintaining optical purity.
Reaction Mechanism & Rationale
The Chemistry
The synthesis relies on the equilibrium-driven Fischer esterification.[1][2][3] L-Glutamic acid possesses two carboxylic acid groups (
-
Activation: p-TsOH protonates the carbonyl oxygens of the carboxylic acids, increasing their electrophilicity.[3]
-
Nucleophilic Attack: Benzyl alcohol attacks the activated carbonyls.
-
Elimination: Water is eliminated to form the ester linkage.[2][3][5]
-
Salt Formation: The amine group (
) is protonated by p-TsOH to form the sulfonate salt ( ), rendering the molecule stable and crystalline.
Thermodynamic Control
As an equilibrium reaction, the process is governed by Le Chatelier's principle. To drive the reaction to completion, water—the byproduct—must be continuously removed.[4][5] This is achieved via azeotropic distillation using a Dean-Stark trap.
Figure 1: Mechanistic pathway of the acid-catalyzed Fischer esterification and salt formation.
Experimental Protocol
Materials & Equipment
| Reagent | Role | Equiv. | Notes |
| L-Glutamic Acid | Substrate | 1.0 | High optical purity (>99% ee) required. |
| Benzyl Alcohol | Reagent/Solvent | 5.0 | Excess acts as solvent; high BP (205°C). |
| p-Toluenesulfonic Acid (Monohydrate) | Catalyst/Salt | 1.2 | Strong acid; dehydrating agent. |
| Toluene or Cyclohexane | Entrainer | N/A | Forms azeotrope with water for removal. |
| Ethyl Acetate | Anti-solvent | N/A | Used for precipitation/washing. |
Equipment:
-
Round-bottom flask (3-neck).
-
Dean-Stark trap with reflux condenser.
-
Heating mantle with magnetic stirring.
-
Vacuum filtration setup.
Step-by-Step Methodology
This protocol is adapted for a 20g scale (L-Glutamic acid basis).[6]
Step 1: Reaction Assembly
-
Charge a 500 mL round-bottom flask with L-Glutamic acid (20.0 g, 136 mmol) .
-
Add p-Toluenesulfonic acid monohydrate (31.0 g, 163 mmol) .
-
Add Benzyl alcohol (70.4 mL, 680 mmol) .
-
Add Cyclohexane or Toluene (160 mL) as the azeotropic solvent.
-
Note: Cyclohexane is preferred for a lower reflux temperature (~81°C), which minimizes racemization risk compared to pure toluene (~110°C).
-
Step 2: Reflux & Dehydration
-
Attach the Dean-Stark trap and condenser. Fill the trap with the chosen solvent.
-
Heat the mixture to vigorous reflux.
-
Monitor water accumulation in the trap. The reaction is complete when water evolution ceases (typically 5–6 hours ). The theoretical water volume is ~4.9 mL (2 equiv from esterification + 1 equiv from p-TsOH monohydrate).
Step 3: Workup & Crystallization
-
Cool the reaction mixture to approximately 50°C .
-
Slowly add Ethyl Acetate (240 mL) to the warm solution. This acts as an anti-solvent to induce precipitation.
-
Allow the suspension to cool to room temperature (20–25°C) with stirring for 1 hour.
-
Tip: If an oil forms instead of a solid, seed with a crystal of authentic product or scratch the glass surface.
-
Step 4: Isolation
-
Filter the white precipitate using a Büchner funnel.
-
Wash the filter cake twice with Ethyl Acetate (50 mL each) to remove residual benzyl alcohol.
-
Dry the solid in a vacuum oven at 40°C for 12 hours.
Figure 2: Operational workflow for the synthesis and isolation of Glu(OBzl)-OBzl·pTsOH.
Characterization & Quality Control
The product should be a white crystalline powder.
Physical Properties[1][7]
-
Appearance: White crystalline solid.
-
Melting Point: 141.6 °C (Lit. 140–143 °C).
-
Solubility: Soluble in DMF, DMSO, Methanol; Insoluble in Ether, Hexanes.
NMR Spectroscopy Data
The following data confirms the structure, specifically the presence of two benzyl groups and the tosylate counterion.
Table 1:
| Shift ( | Multiplicity | Integration | Assignment |
| 8.37 | Broad Singlet | 3H | Ammonium |
| 7.72 | Doublet ( | 2H | Tosylate Aromatic (Ortho to |
| 7.19 – 7.28 | Multiplet | 10H | Benzyl Aromatic Protons |
| 6.96 | Doublet ( | 2H | Tosylate Aromatic (Meta to |
| 4.89 – 5.07 | Multiplet | 4H | Benzylic |
| 4.13 | Triplet ( | 1H | |
| 2.34 – 2.58 | Multiplet | 2H | |
| 2.23 | Singlet | 3H | Tosylate Methyl ( |
| 2.18 | Multiplet | 2H |
Troubleshooting & Critical Parameters
Racemization Control
L-Glutamic acid is susceptible to racemization at high temperatures under acidic conditions.
-
Risk: Prolonged reflux in high-boiling solvents (like pure Toluene or Xylene) can lead to partial loss of optical purity.
-
Mitigation: Use Cyclohexane as the entrainer (boils at 81°C) rather than pure Toluene (111°C). Do not exceed 6 hours of reflux.
Mono-ester Contamination
Incomplete reaction leads to the mono-benzyl ester.
-
Detection: TLC (Mobile phase: BuOH/AcOH/H2O) or HPLC.
-
Solution: Ensure vigorous boiling in the Dean-Stark trap. If water removal stops early, check the seal on the glassware.
Hygroscopicity
The tosylate salt is generally non-hygroscopic compared to the hydrochloride salt, but it should still be stored in a desiccator. Moisture absorption can lower the melting point and cause caking.
References
-
Primary Protocol Source: Smrcina, M., et al. "Enantiomerically Pure Dibenzyl Esters of L-Aspartic and L-Glutamic Acid." Organic Process Research & Development, 2015, 19(8), 1036–1043. [Link] (Source of specific NMR data and optimized cyclohexane/toluene protocol).
-
General Fischer Esterification Mechanism: Master Organic Chemistry. "Fischer Esterification."[2][3][7] [Link]
-
Chemical Property Verification: PubChem. "L-Glutamic acid dibenzyl ester."[4][8][9][10][11][12][13] [Link]
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- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Buy L-Glutamic acid dibenzyl ester tosylate | 2791-84-6 [smolecule.com]
- 9. L-Glutamic acid dibenzyl ester | C19H21NO4 | CID 3037947 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to Dibenzyl Glutamic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of L-glutamic acid dibenzyl ester, a pivotal derivative of glutamic acid utilized extensively in biochemical and pharmaceutical research. The guide details the compound's core chemical and physical properties, molecular structure, and stereochemistry. It presents a validated, step-by-step protocol for its synthesis via acid-catalyzed esterification, supported by a logical workflow diagram. Furthermore, the guide explores the critical applications of this compound, primarily as a protected building block in peptide synthesis and as an intermediate in the development of therapeutic agents. Key experimental considerations, including reaction mechanisms and deprotection strategies, are discussed to provide researchers and drug development professionals with a thorough, actionable understanding of dibenzyl glutamic acid.
Introduction: The Strategic Role of Protecting Groups
In the intricate field of chemical synthesis, particularly in peptide and pharmaceutical development, the selective modification of a molecule's specific functional groups is paramount. L-glutamic acid, an acidic amino acid with two carboxylic acid moieties (α- and γ-carboxyl groups) and an α-amino group, presents a classic synthetic challenge. To achieve regioselective reactions, such as forming a peptide bond at one carboxyl group while leaving the other untouched, chemists employ a strategy known as "protecting group chemistry"[1].
A protecting group temporarily masks a reactive functional group, rendering it inert to specific reaction conditions. This guide focuses on a key protected derivative: L-Glutamic acid dibenzyl ester , often handled as its hydrochloride or p-toluenesulfonate salt for enhanced stability and handling[2][3]. In this compound, both the α- and γ-carboxyl groups are converted to benzyl esters (OBzl). This dual protection is highly effective, as the benzyl groups are robust under various conditions but can be removed cleanly when desired, typically through catalytic hydrogenolysis[4]. This strategic protection makes dibenzyl glutamic acid an invaluable intermediate for synthesizing complex peptides and various pharmaceutical agents[2][5].
Molecular Structure and Physicochemical Properties
The formal IUPAC name for the unprotected amine form is (2S)-dibenzyl 2-aminopentanedioate[6]. The core structure consists of the L-glutamic acid backbone where both carboxylic acid protons are replaced by benzyl groups (-CH₂C₆H₅). The presence of the chiral center (the α-carbon) is critical, and retaining the (S)-configuration is essential for most biological applications.
The compound is typically a white, crystalline solid, and its salt forms exhibit improved solubility in water and some organic solvents compared to the free base[5][7].
Table 1: Physicochemical Properties of L-Glutamic Acid Dibenzyl Ester and its Hydrochloride Salt
| Property | L-Glutamic Acid Dibenzyl Ester | L-Glutamic Acid Dibenzyl Ester HCl |
| Synonyms | H-Glu(OBzl)-OBzl, Dibenzyl L-glutamate | L-Glu(OBzl)-OBzl·HCl |
| CAS Number | 2768-50-5[8] | 4561-10-8[5][9] |
| Molecular Formula | C₁₉H₂₁NO₄[6][8] | C₁₉H₂₁NO₄·HCl[5][10] |
| Molecular Weight | 327.37 g/mol [6][8] | 363.84 g/mol [5][9] |
| Appearance | White to off-white solid | White powder[5] |
| Melting Point | Not widely reported | 100-104 °C[5][9] |
| Solubility | Soluble in organic solvents like DCM, DMF | Soluble in water, methanol, ethanol[5][7] |
| Optical Rotation | Not widely reported | [α]D²⁰ = +9 ± 1° (c=2 in H₂O)[5] |
Synthesis of L-Glutamic Acid Dibenzyl Ester
The most common and efficient method for preparing L-glutamic acid dibenzyl ester is through direct Fischer esterification, using an acid catalyst to drive the reaction between L-glutamic acid and excess benzyl alcohol. The use of a Dean-Stark apparatus is crucial for removing water, the reaction byproduct, which shifts the equilibrium toward the formation of the diester product[3][11]. p-Toluenesulfonic acid (TsOH) is a preferred catalyst for this transformation[3][11].
Experimental Protocol: Synthesis of L-Glutamic Acid Dibenzyl Ester p-Toluenesulfonate
This protocol is adapted from established literature procedures[11].
Materials:
-
L-Glutamic Acid (1.0 eq)
-
Benzyl Alcohol (5.0 eq)
-
p-Toluenesulfonic acid monohydrate (1.2 eq)
-
Cyclohexane (as azeotroping solvent)
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add L-glutamic acid (0.136 mol, 20 g), p-toluenesulfonic acid monohydrate (0.163 mol, 31 g), benzyl alcohol (0.680 mol, 70.4 mL), and cyclohexane (160 mL).
-
Esterification: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with cyclohexane. Continue refluxing for approximately 6 hours, or until no more water is collected.
-
Work-up and Isolation: Cool the reaction mixture to approximately 50 °C. Add ethyl acetate (240 mL) to the flask. The product will begin to precipitate.
-
Crystallization: Gently warm the suspension to reflux for a few minutes, then allow it to cool to room temperature while stirring for 1 hour to complete crystallization.
-
Filtration and Drying: Collect the white solid product by filtration. Wash the filter cake with ethyl acetate and dry under vacuum to yield L-glutamic acid dibenzyl ester p-toluenesulfonate salt.
Causality and Experimental Insights:
-
Excess Benzyl Alcohol: Using a five-fold excess of benzyl alcohol acts as both a reagent and a co-solvent, ensuring the reaction goes to completion by Le Châtelier's principle.
-
Azeotropic Removal of Water: The use of cyclohexane forms a low-boiling azeotrope with water, which is efficiently removed from the reaction mixture via the Dean-Stark trap. This is the critical step for achieving a high yield of the ester[3][11].
-
Salt Formation: The product is isolated as the p-toluenesulfonate (tosylate) salt. This not only facilitates purification through crystallization but also enhances the compound's stability and handling characteristics[3].
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of L-Glutamic Acid Dibenzyl Ester Tosylate.
Applications in Research and Drug Development
Cornerstone of Peptide Synthesis
The primary application of dibenzyl glutamic acid is as a protected building block in peptide synthesis[2][5]. In the classic Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy, the N-terminus of the amino acid is protected with a Boc group, while side-chain functional groups (like the carboxyl groups of glutamic acid) are protected with benzyl-based groups.
Key Advantages:
-
Orthogonality: The benzyl esters are stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove the N-terminal Boc group during each cycle of peptide chain elongation[4]. This stability is crucial for preventing premature deprotection and side reactions.
-
Simultaneous Deprotection: In the final step of the synthesis, the benzyl ester protecting groups on the glutamic acid side chains can be removed simultaneously with the cleavage of the peptide from the resin and other side-chain protecting groups using strong acids like hydrofluoric acid (HF)[4].
Deprotection via Catalytic Hydrogenolysis
For solution-phase synthesis or when milder deprotection conditions are required, the benzyl esters can be selectively cleaved via catalytic hydrogenolysis.
Protocol: Benzyl Ester Deprotection by Hydrogenolysis
-
Setup: Dissolve the benzyl-protected peptide in a suitable solvent such as methanol, ethanol, or acetic acid in a hydrogenation flask[4][12].
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C), typically 10-20% by weight of the peptide[4].
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂), often from a balloon. Stir the reaction vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring and Work-up: Monitor the reaction's progress via HPLC or TLC. Upon completion, the catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield the deprotected peptide.
This method is highly efficient and clean, with toluene and CO₂ being the only byproducts.
Intermediate in Pharmaceutical Synthesis
Beyond peptides, dibenzyl glutamic acid serves as a versatile intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders where glutamate plays a role as a key neurotransmitter[2][5]. Its structure allows for modifications that can enhance drug efficacy, specificity, and bioavailability[2][5]. It is also a precursor for creating modified polypeptides used in drug delivery platforms, where the polymer backbone's properties can be tuned for controlled release of therapeutic agents[13].
Conclusion
L-Glutamic acid dibenzyl ester is more than just a protected amino acid; it is a strategic tool that enables complex molecular construction. Its robust, yet selectively cleavable, benzyl ester groups provide the necessary orthogonality for multi-step peptide synthesis and offer a reliable starting point for the development of novel pharmaceuticals. The synthetic protocol detailed herein is scalable and high-yielding, ensuring a consistent supply of this critical building block for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and deprotection chemistry is essential for its effective application in advancing biochemical and therapeutic innovation.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of L-Glutamic Acid Dibenzyl Ester 4-Toluenesulfonate: Methods and Considerations. Retrieved from [Link]
-
SYNTHESIS. (2005). A Simple Procedure for the Transformation of L-Glutamic Acid into the Corresponding g-Aldehyde. Retrieved from [Link]
-
PureSynth. (n.d.). Dibenzyl L-Glutamate Hydrochloride 98.0%(HPLC). Retrieved from [Link]
-
ACS Publications. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3037947, L-Glutamic acid dibenzyl ester. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Protection Reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN1667019A - Synthetic method of high molecular weight poly L-glutamic acid.
-
Journal of the Chemical Society C: Organic. (1967). Diphenylmethyl and Phenacyl Esters of some Amino-acids. Retrieved from [Link]
-
PubMed. (n.d.). Hydrolysis of peptide esters by different enzymes. Retrieved from [Link]
- Unknown Source. Carboxyl protecting groups. (No valid URL available)
-
PubMed. (n.d.). Modified polypeptides containing gamma-benzyl glutamic acid as drug delivery platforms. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. Retrieved from [Link]
-
Chemsrc. (2025). Z-Glu-OBzl. Retrieved from [Link]
- Unknown Source. L-Glutamic Acid Dibenzyl Ester Hydrochloride. (No valid URL available)
-
Lyphar Biotech. (2023). Chemical Structure and Physical Properties of L-Glutamic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219352, N-[(Benzyloxy)carbonyl]glutamic acid. Retrieved from [Link]
-
ChemBK. (2024). D-Glutamic acid dibenzyl ester hydrochloride. Retrieved from [Link]
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The Enigmatic Mechanism of Dibenzyl Glutamic Acid Derivatives: A Technical Guide for Researchers
Preamble: Beyond a Simple Building Block?
For decades, dibenzyl glutamic acid derivatives have been mainstays in the chemist's toolbox, prized as versatile intermediates in the intricate art of peptide synthesis and the broader landscape of drug discovery.[1][2] Their benzyl-protected carboxyl groups offer a strategic advantage, enabling chemists to direct reactions with precision before deprotection reveals the native glutamic acid residue. However, to relegate these molecules to the role of mere synthetic precursors would be to overlook a more nuanced and compelling narrative that is beginning to emerge. Whispers in the literature of neuroprotection and enhanced bioavailability suggest a latent pharmacological potential that warrants a deeper, more mechanistic investigation.[3][4]
This technical guide, designed for researchers, scientists, and drug development professionals, moves beyond the well-trodden path of synthetic utility. Here, we pivot to explore the potential mechanisms of action of dibenzyl glutamic acid derivatives, grounding our exploration in established biochemical principles and logical inference. We will dissect the probable metabolic fate of these compounds, their hypothetical interaction with the complex machinery of glutamate homeostasis, and the experimental frameworks required to rigorously test these hypotheses. This document is not a declaration of settled science, but rather an invitation to inquiry—a roadmap for elucidating the true biological role of these fascinating molecules.
Part 1: The Prevailing Paradigm - A Foundation in Synthesis
The primary and undisputed role of dibenzyl glutamic acid derivatives, such as Dibenzyl L-glutamate tosylate, is as a protected form of L-glutamic acid for use in organic synthesis. The benzyl groups serve as protecting groups for the two carboxylic acid functionalities of glutamic acid. This protection is crucial for preventing unwanted side reactions during the formation of peptide bonds or other chemical modifications at the amino group.
The general synthetic utility can be visualized as a straightforward, yet elegant, workflow:
Caption: A simplified workflow for the use of dibenzyl glutamic acid derivatives in peptide synthesis.
This utility is well-documented and forms the bedrock of their application in medicinal chemistry.[1][2] However, the very nature of these molecules—a protected form of a key neurotransmitter—begs the question of their biological activity.
Part 2: Unveiling Potential Mechanisms of Action - A Realm of Hypothesis
While direct evidence for a specific pharmacological mechanism of action remains elusive, we can construct plausible hypotheses based on the metabolic pathways of similar compounds and the physiological role of glutamate. These hypotheses provide a framework for future investigation.
Hypothesis 1: The Prodrug/Precursor Postulate
The most direct and likely mechanism by which dibenzyl glutamic acid derivatives could exert a biological effect is by acting as a prodrug or precursor to L-glutamic acid. The ester linkages of the benzyl groups are susceptible to hydrolysis by esterase enzymes present in the blood and various tissues.[4]
This enzymatic cleavage would release L-glutamic acid and benzyl alcohol. Given that L-glutamic acid is a primary excitatory neurotransmitter in the central nervous system, its localized or systemic increase could have significant physiological effects. Furthermore, the increased lipophilicity of the dibenzyl ester compared to glutamic acid could enhance its ability to cross the blood-brain barrier, delivering glutamic acid to the CNS more efficiently.[4]
Caption: The hypothesized prodrug mechanism of dibenzyl glutamic acid derivatives.
Experimental Validation:
To test this hypothesis, a series of well-defined experiments are necessary.
Table 1: Experimental Protocols for Prodrug Hypothesis Validation
| Experiment | Objective | Methodology |
| In Vitro Metabolic Stability | To determine if dibenzyl glutamic acid derivatives are metabolized by esterases. | 1. Incubate the derivative with liver microsomes or purified esterases. 2. Analyze samples at various time points using LC-MS/MS to quantify the parent compound and the formation of L-glutamic acid. |
| Pharmacokinetic Studies | To assess the in vivo conversion of the derivative to L-glutamic acid and its distribution. | 1. Administer the derivative to animal models. 2. Collect blood and brain tissue samples over time. 3. Quantify the concentrations of the derivative and L-glutamic acid using LC-MS/MS. |
| Blood-Brain Barrier Permeability | To directly measure the ability of the derivative to cross the blood-brain barrier. | 1. Utilize in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models (e.g., Caco-2). 2. Perform in situ brain perfusion studies in animal models. |
Hypothesis 2: The "Blood Glutamate Scavenging" Analogy
A more indirect, yet intriguing, potential mechanism is the concept of "blood glutamate scavenging." It has been proposed that lowering the concentration of glutamate in the blood can create a concentration gradient that facilitates the efflux of excess glutamate from the brain, which can be neuroprotective in conditions like stroke or traumatic brain injury. While compounds like pyruvate and oxaloacetate have been investigated for this effect, it is conceivable that dibenzyl glutamic acid derivatives could contribute to a similar phenomenon, not by directly scavenging, but by being rapidly metabolized in the periphery, thus consuming precursors and shifting metabolic equilibria.
Caption: The hypothesized indirect effect on the brain-blood glutamate gradient.
Experimental Validation:
This hypothesis is more challenging to prove directly but can be approached with the following experimental design.
Table 2: Experimental Protocols for "Glutamate Scavenging" Hypothesis
| Experiment | Objective | Methodology |
| In Vivo Glutamate Dynamics | To measure changes in blood and brain glutamate levels following administration of the derivative. | 1. Use a relevant animal model of elevated brain glutamate (e.g., induced ischemia). 2. Administer the dibenzyl glutamic acid derivative. 3. Simultaneously measure glutamate concentrations in blood and brain (via microdialysis) over time. |
| Transporter Activity Assays | To determine if the derivative or its metabolites interact with glutamate transporters. | 1. Use cell lines expressing specific excitatory amino acid transporters (EAATs). 2. Perform radiolabeled glutamate uptake assays in the presence of the derivative to assess for competitive or allosteric modulation. |
Part 3: The Path Forward - A Call for Rigorous Investigation
The exploration of the mechanism of action of dibenzyl glutamic acid derivatives is a journey from the well-established realm of synthetic chemistry into the speculative, yet potentially rewarding, field of neuropharmacology. The hypotheses presented here are not exhaustive, but they provide a logical and experimentally tractable starting point.
For the researcher, scientist, or drug development professional, the key takeaway is that the narrative of these molecules may be far from complete. Their inherent properties as protected amino acids, coupled with the central role of glutamate in health and disease, make them compelling subjects for further study. The rigorous application of the experimental protocols outlined in this guide will be instrumental in transforming speculation into solid evidence, and in ultimately determining whether dibenzyl glutamic acid derivatives are destined to remain as tools for the chemist or to emerge as a new class of therapeutic agents.
References
-
Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. ACS Publications. [Link]
-
The Chemical Synthesis of L-Glutamic Acid Dibenzyl Ester 4-Toluenesulfonate: Methods and Considerations. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Biological Activity of Dibenzyl L-Glutamate Hydrochloride: A Technical Guide for Drug Discovery
Foreword: From Synthetic Precursor to Neuromodulatory Potential
To the dedicated researcher in the fields of neuroscience and drug development, the name Dibenzyl L-Glutamate Hydrochloride may primarily resonate as a workhorse of synthetic chemistry—a protected amino acid derivative crucial for the elegant construction of complex peptides and peptidomimetics. However, to view this molecule solely through the lens of a synthetic intermediate is to overlook its pivotal role as a gateway to a class of compounds with profound biological activity. This technical guide endeavors to illuminate the path from this unassuming starting material to the discovery and characterization of potent and selective modulators of glutamatergic neurotransmission. Our focus will be on the journey of discovery, elucidating not just the "what" but the "why" behind the experimental choices, and providing a comprehensive framework for the investigation of novel glutamate receptor ligands derived from this versatile scaffold. We will delve into the core methodologies, from chemical synthesis to in-depth biological characterization, that are essential for unlocking the therapeutic potential of this chemical lineage.
The Chemical Foundation: Dibenzyl L-Glutamate Hydrochloride as a Strategic Starting Material
Dibenzyl L-glutamate hydrochloride is a derivative of L-glutamic acid where both the alpha and gamma carboxylic acid groups are protected by benzyl esters. This protection strategy is fundamental to its utility in chemical synthesis for several key reasons:
-
Enhanced Solubility and Stability: The benzyl groups impart a greater degree of solubility in organic solvents, facilitating a broader range of chemical transformations that are not feasible with the free amino acid.[1]
-
Prevention of Undesired Side Reactions: Protection of the carboxylic acid groups prevents their participation in unintended reactions, allowing for selective modification of other parts of the molecule.
-
Stereochemical Integrity: The use of the L-enantiomer ensures that the stereochemistry of the final products can be controlled, a critical aspect for biological activity.
Its primary application lies as a key intermediate in the synthesis of a diverse array of compounds, most notably neuroactive glutamate analogs.[2][3][4] The hydrochloride salt form enhances its stability and ease of handling.[5]
Representative Synthesis of a Neuroactive Glutamate Analog
The true potential of dibenzyl L-glutamate hydrochloride is realized in its conversion to compounds with significant biological effects. Below is a representative, multi-step synthesis of a hypothetical, yet plausible, AMPA receptor antagonist, illustrating the strategic use of this starting material. This protocol is a composite of established synthetic methodologies in the field.[2][3][4]
Experimental Protocol: Synthesis of a Tricyclic AMPA Receptor Antagonist
Step 1: N-Alkylation of Dibenzyl L-Glutamate Hydrochloride
-
Rationale: The initial step involves the alkylation of the primary amine to introduce a key structural element that will form part of the heterocyclic core of the final compound.
-
Procedure:
-
To a solution of dibenzyl L-glutamate hydrochloride (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride and deprotonate the primary amine.
-
Add the desired alkylating agent (e.g., a bifunctional electrophile like 1,4-dibromobutane) (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated dibenzyl L-glutamate derivative.
-
Step 2: Intramolecular Cyclization
-
Rationale: This step forms the core heterocyclic ring system, a common feature in many glutamate receptor modulators.
-
Procedure:
-
Dissolve the N-alkylated product from Step 1 in a high-boiling point solvent such as toluene.
-
Add a strong base, for example, sodium hydride (NaH) (1.5 eq), portion-wise at 0 °C to facilitate the intramolecular cyclization.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting cyclic intermediate by column chromatography.
-
Step 3: Deprotection of Benzyl Esters
-
Rationale: The final step is the removal of the benzyl protecting groups to unmask the carboxylic acid functionalities, which are often crucial for receptor binding.
-
Procedure:
-
Dissolve the cyclized intermediate in a suitable solvent system, such as a mixture of methanol and tetrahydrofuran (THF).
-
Add a palladium catalyst, for example, 10% palladium on carbon (Pd/C) (0.1 eq by weight).
-
Subject the reaction mixture to an atmosphere of hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus, and stir vigorously at room temperature for 8-12 hours.
-
Monitor the deprotection by TLC or mass spectrometry.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final tricyclic AMPA receptor antagonist.
-
Biological Characterization: Unveiling the Activity at Glutamate Receptors
With the synthesis of novel glutamate analogs in hand, the subsequent and most critical phase is the comprehensive evaluation of their biological activity. Given that many derivatives of L-glutamate interact with ionotropic glutamate receptors (iGluRs), particularly the AMPA subtype, our focus will be on assays designed to probe these interactions.[2][3][4]
In Vitro Assessment of AMPA Receptor Modulation
The initial screening of newly synthesized compounds is typically performed using in vitro assays to determine their affinity for and functional effect on the target receptor.
Radioligand binding assays are a cornerstone for determining the affinity of a test compound for a specific receptor.[6] This technique relies on the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor.
Experimental Protocol: Competitive Radioligand Binding Assay for AMPA Receptors
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the AMPA receptors.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled AMPA receptor antagonist (e.g., [³H]-CNQX), and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled, potent AMPA receptor antagonist).
-
Incubate the plate at a controlled temperature (e.g., 4 °C) for a sufficient duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Table 1: Representative Binding Affinities of AMPA Receptor Antagonists
| Compound | Target Receptor | IC₅₀ (µM) | Reference |
| NBQX | AMPA Receptor | ~0.4 | [5] |
| GYKI 52466 | AMPA Receptor | ~7.5 | [5] |
| PNQX | AMPA Receptor | ~1 | [5] |
| NS377 | AMPA Receptor | ~15 | [5] |
While binding assays provide information on affinity, electrophysiological techniques such as patch-clamp are essential for determining the functional consequences of this binding—whether a compound is an agonist, antagonist, or allosteric modulator.[2][3][4] The whole-cell patch-clamp technique allows for the measurement of ion flow through the AMPA receptor channel in response to agonist application, and how this is affected by the test compound.[7]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons
-
Cell Culture:
-
Culture primary cortical neurons from embryonic or neonatal rodents on glass coverslips.
-
Maintain the cultures for 7-14 days to allow for the development of mature synapses and expression of glutamate receptors.
-
-
Recording Setup:
-
Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external recording solution (e.g., artificial cerebrospinal fluid).
-
Pull patch pipettes from borosilicate glass capillaries and fill them with an internal solution containing ions that mimic the intracellular environment.
-
-
Whole-Cell Recording:
-
Under visual guidance, approach a neuron with the patch pipette and form a high-resistance seal (a "gigaseal") with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing for electrical access to the cell's interior.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
-
Drug Application and Data Acquisition:
-
Apply a known AMPA receptor agonist (e.g., glutamate or AMPA) to the neuron via a rapid perfusion system, which will evoke an inward current.
-
After establishing a stable baseline response to the agonist, co-apply the agonist with the test compound at various concentrations.
-
Record the changes in the agonist-evoked current in the presence of the test compound. An antagonist will reduce the amplitude of the current.
-
Wash out the test compound to ensure the effect is reversible.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of the test compound.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC₅₀ value for the functional antagonism.
-
In Vivo Evaluation: Assessing Physiological Effects
Following promising in vitro results, the next crucial step is to evaluate the biological activity of the lead compounds in a living organism. For glutamate receptor modulators, this often involves assessing their effects on neuronal activity and behavior in rodent models.
A common in vivo effect of AMPA receptor antagonists is a reduction in spontaneous locomotor activity, or hypoactivity.[2][3][4] This is thought to be due to the blockade of excitatory neurotransmission in brain regions controlling movement.
Experimental Protocol: Open-Field Test for Hypoactivity
-
Animal Acclimation:
-
House male C57BL/6 mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Handle the mice for several days prior to the experiment to acclimate them to the researcher.
-
-
Drug Administration:
-
Dissolve the test compound in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline).
-
Administer the test compound to the mice via an appropriate route, such as intraperitoneal (i.p.) injection or direct intracerebroventricular (i.c.v.) injection for compounds with poor blood-brain barrier penetration.
-
Include a control group of mice that receive only the vehicle.
-
-
Behavioral Testing:
-
At a predetermined time after drug administration, place each mouse individually into the center of an open-field arena (a square box with high walls).
-
Use an automated tracking system with an overhead camera to record the locomotor activity of the mouse for a set period (e.g., 30-60 minutes).
-
Key parameters to measure include total distance traveled, time spent mobile, and rearing frequency.
-
-
Data Analysis:
-
Quantify the locomotor activity parameters for both the test and control groups.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if there is a significant difference in activity between the groups.
-
A significant reduction in locomotor activity in the group treated with the test compound is indicative of hypoactivity.
-
Visualizing the Mechanisms: Pathways and Workflows
A deeper understanding of the biological activity of these compounds requires a clear visualization of the underlying molecular pathways and experimental procedures.
AMPA Receptor Signaling Pathway
The following diagram illustrates the basic signaling cascade initiated by the binding of glutamate to the AMPA receptor, leading to neuronal depolarization, and how an antagonist would block this process.
Caption: Drug Discovery Workflow for Glutamate Analogs.
Conclusion: A Versatile Scaffold for Future Neuromodulators
Dibenzyl L-glutamate hydrochloride, while modest in its own biological activity, stands as a testament to the principle that the true value of a molecule can lie in its potential. This guide has traced the path from this foundational synthetic building block to the creation and characterization of potent neuromodulatory compounds. By understanding the rationale behind the synthetic strategies and the intricacies of the biological evaluation, from the molecular level of receptor binding to the organismal level of behavior, researchers are well-equipped to explore the vast chemical space accessible from this versatile precursor. The methodologies outlined herein provide a robust framework for the discovery of the next generation of glutamate receptor modulators, with the potential to address a wide range of neurological and psychiatric disorders.
References
-
Oikawa, M., et al. (2010). Improved synthesis and in vitro/in vivo activities of natural product-inspired, artificial glutamate analogs. Bioorganic & Medicinal Chemistry, 18(11), 3737-3747. Available at: [Link]
-
Oikawa, M., et al. (2020). An Efficient Enantiospecific Synthesis of Neuroactive Glutamate Analogs. HETEROCYCLES, 101(1), 1-14. Available at: [Link]
- Amiard, G., Heymes, R., & Velluz, L. (1959). U.S. Patent No. 2,883,399. Washington, DC: U.S. Patent and Trademark Office.
-
Oikawa, M., et al. (2010). Improved synthesis and in vitro/in vivo activities of natural product-inspired, artificial glutamate analogs. Bioorganic & Medicinal Chemistry, 18(11), 3737-3747. Available at: [Link]
-
JoVE. (2023). Whole-Cell Patch Clamp Electrophysiology: A Method to Study Electrical Properties of Neurons. Journal of Visualized Experiments. Available at: [Link]
-
Dron, M., et al. (2021). Screening for Activity Against AMPA Receptors Among Anticonvulsants—Focus on Phenytoin. Frontiers in Pharmacology, 12, 785536. Available at: [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link]
-
Case Western Reserve University. (1999). Guidelines for Assessing the Health and Condition of Mice. Available at: [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Improved synthesis and in vitro/in vivo activities of natural product-inspired, artificial glutamate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synthesis and Structure-Activity Relationships of 2,3-Benzodiazep...: Ingenta Connect [ingentaconnect.com]
- 5. benthamscience.com [benthamscience.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Improved synthesis and in vitro/in vivo activities of natural product-inspired, artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of glutamic acid protecting groups
The Evolution of Precision: A Technical History of Glutamic Acid Protecting Groups
Part 1: The Gamma-Carboxyl Dilemma
Glutamic acid (Glu) presents a unique challenge in peptide chemistry due to its trifunctional nature. While the
The history of Glu protection is not merely a catalogue of chemical groups; it is a narrative of increasing orthogonality —the ability to manipulate specific sites of a molecule without affecting others. This guide traces that evolution from the early benzyl esters to the hyper-labile systems used in modern cyclic peptide discovery.
Part 2: The Evolution of Protection Strategies
The Early Era: Benzyl Esters & The Z-Group
In the 1930s, Bergmann and Zervas revolutionized peptide synthesis with the carbobenzoxy (Cbz or Z) group. For Glutamic acid, the benzyl ester (OBzl) became the standard side-chain protection.
-
Mechanism: Removed via catalytic hydrogenolysis (
) or strong acid (HBr/AcOH). -
Limitation: The conditions were harsh and lacked true orthogonality. Hydrogenolysis was incompatible with sulfur-containing amino acids (Met, Cys), and HBr promoted side reactions.
The Merrifield Era: Boc/Bn and the Cyclohexyl Solution
With the advent of Solid Phase Peptide Synthesis (SPPS) by R.B. Merrifield, the Boc/Bn strategy emerged.
-
N-
Protection: Boc (removed by TFA). -
Side-Chain Protection: Benzyl (OBzl) (removed by HF).
The Alkylation & Imide Crisis:
The use of anhydrous Hydrogen Fluoride (HF) for final cleavage generated stable benzyl cations (
The Cyclohexyl (OcHex) Innovation: To solve this, the Cyclohexyl ester (OcHex) was introduced.[1][2]
-
Causality: The cyclohexyl group is more sterically hindered and forms a less electrophilic cation upon HF cleavage than benzyl.
-
Result: It drastically reduced alkylation side reactions and provided superior resistance to base-catalyzed imide formation (glutarimide), becoming the gold standard for Boc-based Glu protection.
The Modern Era: Fmoc/tBu & True Orthogonality
The shift to Fmoc/tBu chemistry represented a paradigm shift to milder conditions.
-
N-
Protection: Fmoc (removed by 20% Piperidine).[3] -
Mechanism: The tert-butyl group is stable to base but cleaved by TFA (
mechanism yielding isobutylene). This allows the peptide to be assembled under basic conditions and cleaved/deprotected in a single acidic step.
Part 3: Advanced Orthogonality for Cyclic Peptides
In modern drug discovery, linear peptides are often cyclized to improve metabolic stability. This requires "Hyper-Orthogonal" groups.
| Group | Structure | Cleavage Condition | Application |
| Allyl (OAll) | Lactam bridging (Glu side chain to Lys side chain). Orthogonal to both Fmoc and Boc. | ||
| 2-Phenylisopropyl (2-PhiPr) | 1% TFA in DCM | Hyper-Acid Labile. Allows selective deprotection of Glu side chain while leaving Lys(Boc) or Glu(OtBu) intact. | |
| Dmab | See Structure | 2% Hydrazine | Orthogonal to acid/base; removed by nucleophiles. |
Part 4: Mechanistic Failure Modes
Two primary side reactions plague Glutamic acid during synthesis. Understanding these mechanisms is critical for troubleshooting.
Failure Mode A: Pyroglutamate Formation (pGlu)
Spontaneous cyclization of N-terminal Glutamic Acid (or Glutamine).[6]
-
Trigger: Weak acids (during coupling) or prolonged storage.
-
Mechanism: The free
-amino group attacks the -carboxyl (Glu) or -carboxamide (Gln), expelling water/ammonia to form a 5-membered lactam ring.[6] -
Consequence: Terminates the chain (no free amine for next coupling) and alters biological activity.
Failure Mode B: Glutarimide Formation
Analogous to Aspartimide formation but slower (6-membered ring vs 5-membered).
-
Trigger: Strong base (Piperidine) during Fmoc removal.
-
Risk Factor: Sterically unhindered sequences, e.g., -Glu(OR)-Gly- .[6]
-
Mechanism: The backbone amide nitrogen (deprotonated) attacks the side-chain ester.
Figure 1: Mechanistic pathways for the two primary side reactions of Glutamic acid: N-terminal Pyroglutamate formation and internal Glutarimide formation.
Part 5: Experimental Protocols
Protocol 1: Industrial Synthesis of Fmoc-Glu(OtBu)-OH (Copper Chelation Method)
This protocol demonstrates the "Copper Masking" strategy, ensuring selective protection of the
Principle: Copper(II) forms a stable coordination complex with the
Workflow Diagram:
Figure 2: The Copper(II) Chelation route for the selective synthesis of Fmoc-Glu(OtBu)-OH.
Step-by-Step Methodology:
-
Complexation:
-
Suspend L-Glutamic acid (1.0 eq) in water.
-
Add Basic Copper Carbonate (
) (0.75 eq). -
Reflux for 1 hour. The solution turns deep blue as the chelate forms.
-
Filter hot to remove unreacted copper salts. Cool to crystallize the Cu[Glu]
complex.
-
-
Esterification:
-
Suspend the dried Copper complex in anhydrous dioxane or DMF.
-
Add concentrated
(catalytic amount). -
Bubble Isobutylene gas into the sealed vessel (or add liquid isobutylene at -78°C and seal) for 24-48 hours at room temperature.
-
Note: The copper mask prevents the
-carboxyl from reacting.
-
-
Decomplexation:
-
Dissolve the esterified complex in water.
-
Add EDTA disodium salt (1.2 eq relative to Cu) and stir for 2 hours. The solution turns blue (Cu-EDTA), and the H-Glu(OtBu)-OH precipitates or remains in solution depending on pH.
-
Alternatively, treat with Thioacetamide to precipitate Copper Sulfide (CuS) (black solid), then filter.
-
Isolate H-Glu(OtBu)-OH by crystallization from Ethanol/Water.
-
-
Fmoc Protection:
-
Dissolve H-Glu(OtBu)-OH in water/dioxane (1:1) containing
(2.0 eq). -
Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq) slowly.
-
Stir at room temperature for 4 hours.
-
Acidify with 1M HCl to pH 3.0 and extract with Ethyl Acetate.[5]
-
Recrystallize from Ethyl Acetate/Hexane.
-
Protocol 2: Selective Side-Chain Deprotection (2-PhiPr)
Application: On-resin cyclization (Lactam bridge formation).[7][8]
-
Swell Resin: Swell the peptide-resin containing Glu(O-2-PhiPr) and Lys(Mtt) in DCM.
-
Acid Wash: Treat resin with 1% TFA in DCM (v/v) containing 5% TIS (scavenger).
-
Flow: 2 min flow, 2 min wait. Repeat 10 times.
-
Note: This removes 2-PhiPr and Mtt (Methyltrityl) but leaves Boc and tBu intact.
-
-
Neutralization: Wash with 5% DIPEA in DMF (3x) to neutralize the side chains.
-
Cyclization: Add PyBOP (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF. Shake for 4-12 hours.
Part 6: Comparative Data & Stability Profile
| Protecting Group | Abbr. | Stability (Acid) | Stability (Base) | Cleavage Reagent | Primary Use |
| tert-Butyl | OtBu | Stable to 10% TFA | Stable | 95% TFA | Standard Fmoc SPPS |
| Benzyl | OBzl | Stable to 50% TFA | Labile (Hydrolysis) | HF / TfOH | Standard Boc SPPS |
| Cyclohexyl | OcHex | High (Stable to 50% TFA) | Stable | HF / TfOH | Boc SPPS (Prevents alkylation) |
| Allyl | OAll | Stable | Stable | Pd(PPh3)4 | Orthogonal / Cyclic Peptides |
| 2-Phenylisopropyl | 2-PhiPr | Very Low (Cleaves in 1% TFA) | Stable | 1% TFA | Selective Deprotection |
References
-
Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201. Link
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Tam, J. P., Riemen, M. W., & Merrifield, R. B. (1988).[3] Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time.[1][3] Peptide Research, 1(1), 6-18.[3] (Established the superiority of Cyclohexyl esters). Link
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[9] International Journal of Peptide and Protein Research, 35(3), 161-214. Link
-
Albericio, F. (2000). Orthogonal protecting groups for N-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Link
-
Zhu, J., & Marchant, R. E. (2008).[10] Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: Unexpected glutarimide formation.[11] Journal of Peptide Science, 14(6), 690-696.[10] Link[10]
-
Yue, C., Thierry, J., & Potier, P. (1993). 2-Phenylisopropyl esters as carboxyl protecting groups in peptide synthesis.[7][8] Tetrahedron Letters, 34(2), 323-326. Link
Sources
- 1. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. genscript.com [genscript.com]
Strategic Structure Elucidation of Dibenzyl Glutamate: A Multi-Dimensional NMR Approach
Topic: Structure Elucidation of Dibenzyl Glutamic Acid via NMR Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals
Scope and Strategic Context
Compound Definition: This guide focuses on L-Glutamic acid dibenzyl ester (commonly referred to as dibenzyl glutamate). This molecule is a critical intermediate in peptide synthesis, where the carboxyl groups are protected as benzyl esters to prevent side reactions while leaving the amine free for coupling.
The Challenge: The primary structural challenge lies in distinguishing the two benzyl ester moieties (
Strategic Approach: We will utilize a "Causality-Driven" workflow. We do not merely record spectra; we use specific pulse sequences to answer specific structural questions.
-
1H NMR: To establish the proton count and identify the distinct chemical environments of the benzylic methylenes.
-
13C NMR: To confirm the carbon skeleton and carbonyl distinctness.
-
2D HSQC/HMBC: To rigorously assign which benzyl group is attached to the
-carboxyl versus the -carboxyl.
Sample Preparation and Experimental Setup
Solvent Selection: The Solubility Paradox
For the hydrochloride or p-toluenesulfonate salt forms (most common stability forms), DMSO-d
-
Causality: Chloroform-d (CDCl
) often results in poor solubility and broad signals for the ammonium protons ( ). DMSO-d breaks the ionic lattice and slows proton exchange, allowing for the visualization of the amine protons as distinct multiplets, which is vital for verifying the "free amine" state vs. amide formation.
Acquisition Parameters
-
Concentration: 10–15 mg in 600 µL DMSO-d
. -
Relaxation Delay (D1): Set to
5 seconds for 1H NMR.-
Reasoning: Accurate integration of the aromatic vs. aliphatic regions is required to confirm the "di-benzyl" state. Benzylic protons often have different T1 relaxation times than backbone protons.
-
1H NMR: The Proton Landscape
In DMSO-d
The Aromatic Region (7.3 – 7.4 ppm)
You will observe a large multiplet integrating to 10 protons .
-
Interpretation: This confirms the presence of two phenyl rings. While often unresolved, a 10H integration is the first checkpoint for "dibenzyl" verification.
The Benzylic "Fingerprint" (5.1 – 5.3 ppm)
This is the most critical region for differentiation. Unlike a simple benzyl ester, the chiral center at the
-
-Benzylic Protons (
5.1 ppm): usually appear as a singlet or a tightly coupled AB system because they are distant from the chiral center. -
-Benzylic Protons (
5.25 ppm): These are closer to the chiral center ( ). They often appear as a distinct AB quartet (two doublets) or a split singlet due to the magnetic non-equivalence of the two protons.
The Glutamate Backbone[1]
-
-CH (
4.2 ppm): A triplet or doublet of doublets (dd). It is deshielded by the adjacent ammonium group and the carbonyl. -
-CH
and -CH (2.0 – 2.7 ppm): These appear as multiplets. The -CH is more deshielded ( 2.6 ppm) than the -CH ( 2.1 ppm) due to the proximity to the -ester carbonyl.
The Ammonium Protons (8.5 – 8.7 ppm)
In the HCl salt, these appear as a broad singlet or triplet (integrating to 3H), confirming the amine is protonated and not acylated.
2D NMR: The Connectivity Logic
To rigorously prove the structure, we must connect the "islands" (the benzyl groups) to the "mainland" (the glutamate backbone).
Workflow Diagram
The following diagram illustrates the logical flow of the elucidation process.
Figure 1: The NMR elucidation workflow. COSY establishes the glutamate chain; HSQC maps protons to carbons; HMBC links the benzyl esters to specific carbonyls.
The "Smoking Gun": HMBC Analysis
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for this molecule. We look for 3-bond couplings (
-
Trace the
-Ester:-
Find the
-CH signal ( 4.2 ppm). -
Look for a correlation to a carbonyl carbon (
169-170 ppm). -
Crucial Step: Find the Benzylic Protons (
5.25 ppm) that also correlate to this same carbonyl. -
Conclusion: This confirms which benzyl group is attached to the
-position.
-
-
Trace the
-Ester:-
Find the
-CH signal ( 2.6 ppm).[1] -
Look for a correlation to the other carbonyl carbon (
172 ppm). -
Crucial Step: Find the Benzylic Protons (
5.1 ppm) that correlate to this carbonyl.
-
Consolidated Data Summary
The following table summarizes the typical chemical shifts for L-Glutamic acid dibenzyl ester hydrochloride in DMSO-d
| Position | Atom Type | 1H Shift ( | Multiplicity | 13C Shift ( | Key HMBC Correlations |
| Amine | 8.5 - 8.7 | Broad s | - | ||
| CH | 4.15 - 4.25 | dd / t | ~52.0 | ||
| CH | 2.05 - 2.20 | m | ~26.0 | ||
| CH | 2.50 - 2.70 | m | ~30.0 | ||
| Carbonyl | - | - | ~169.5 | ||
| Carbonyl | - | - | ~172.0 | ||
| O-CH | 5.20 - 5.30 | AB q / s | ~67.0 | ||
| O-CH | 5.10 - 5.15 | s | ~66.0 | ||
| Aromatic | Ar-H | 7.30 - 7.45 | m (10H) | 128 - 136 | Benzylic C |
Note: Chemical shifts may vary slightly (
Structural Logic Visualization
The following diagram visualizes the HMBC correlations required to prove the structure.
Figure 2: HMBC Correlation Map. Red arrows indicate the critical long-range couplings that link the specific benzyl protons to the specific backbone carbonyls.
Common Pitfalls & Troubleshooting
-
Transesterification: If methanol-d
is used as a solvent, the benzyl esters can slowly exchange with the solvent (forming methyl esters), especially in the presence of trace acid/base. Always use DMSO-d or CDCl . -
Water Peak Interference: In DMSO-d
, the water peak ( 3.3 ppm) can obscure the -CH or -CH signals if the sample is wet. Use dry solvents or presaturation pulse sequences if overlap occurs. -
Salt vs. Free Base: If the amine signal is at 1.5–2.0 ppm and the
-CH is shielded ( 3.5 ppm), you have the free base, not the salt. The benzyl shifts will remain similar, but the backbone shifts will change significantly.
References
-
Royal Society of Chemistry. L-Glutamic acid dibenzyl ester hydrochloride 1H NMR chemical shifts DMSO-d6. ChemSpider/SpectraBase. Available at: [Link]
-
National Institutes of Health (NIH). L-Glutamic acid dibenzyl ester | C19H21NO4 | CID 3037947 - Spectral Information. PubChem.[2] Available at: [Link]
-
Bhinderwala, F. et al. Leveraging the HMBC to Facilitate Metabolite Identification. Analytical Chemistry, 2024.[3] Available at: [Link]
Sources
In Vitro Evaluation of Dibenzyl Glutamic Acid Cytotoxicity: A Technical Guide
Executive Summary
Dibenzyl glutamic acid (DBGA) and its salts (e.g., dibenzyl L-glutamate tosylate) are indispensable synthons in medicinal chemistry, primarily utilized for their orthogonal protection in complex peptide synthesis 1[1]. As the pharmaceutical industry increasingly relies on DBGA for developing poly(γ-benzyl-L-glutamate) (PBLG) drug delivery vesicles 2[2], prostate-specific membrane antigen (PSMA) targeted conjugates3[3], and system xC− transport inhibitors 4[4], rigorous in vitro cytotoxicity evaluation becomes paramount. This guide provides an authoritative framework for evaluating the cellular impact of DBGA, bridging the gap between its role as a benign structural building block and its potential as a targeted therapeutic agent.
Mechanistic Rationale: Cytotoxicity and Cellular Pathways
When evaluating DBGA, scientists must account for the dual nature of glutamic acid analogs. Unmodified DBGA is generally designed to be biologically inert, demonstrating high biocompatibility in fibroblast models 2[2]. However, specific structural modifications can transform DBGA derivatives into potent modulators of the system xC− cystine/glutamate antiporter 4[4].
Causality of Experimental Choices: We evaluate DBGA across distinct cell lines to capture this dichotomy. Fibroblast lines (e.g., L929) establish baseline biocompatibility and rule out off-target toxicity 2[2]. Conversely, prostate cancer lines (e.g., PC3, LNCaP) or microglial cells are utilized to measure targeted cytotoxic efficacy 3[3]. By inhibiting cystine uptake, active DBGA derivatives deplete intracellular glutathione (GSH), leading to reactive oxygen species (ROS) accumulation and subsequent apoptosis 4[4].
Mechanistic pathway of DBGA derivatives inducing apoptosis via System xC- inhibition.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay must include a vehicle control (DMSO), a positive control (e.g., Doxorubicin), and orthogonal validation (combining metabolic assays with flow cytometry).
Protocol 3.1: Compound Preparation and Solubilization
Rationale: DBGA is highly hydrophobic. Improper solubilization causes precipitation in aqueous media, leading to false-positive cytotoxicity via physical cell smothering.
-
Stock Solution: Dissolve DBGA in anhydrous, newly opened Dimethyl Sulfoxide (DMSO) to a concentration of 100 mg/mL (approx. 200 mM). Utilize ultrasonic agitation to ensure complete dissolution 1[1].
-
Storage: Aliquot the stock solution immediately to prevent product inactivation from repeated freeze-thaw cycles. Store at -80°C for up to 6 months 1[1].
-
Working Dilutions: Dilute the stock in complete culture medium (e.g., RPMI 1640 with 10% FBS) directly prior to cellular application 3[3]. Ensure the final DMSO concentration in the cell culture never exceeds 0.5% (v/v) to avoid solvent-induced baseline toxicity.
Protocol 3.2: Cell Viability Assessment (CellTiter-Glo)
Rationale: While MTT assays measure mitochondrial metabolic activity, DBGA derivatives can sometimes induce transient metabolic hyperactivation before cell death. Therefore, the CellTiter-Glo assay (which quantifies absolute ATP presence) is preferred for accurate viability readouts 3[3].
-
Seeding: Plate cells in 96-well opaque-walled culture plates at a density of
cells/well 3[3]. Incubate overnight at 37°C, 5% CO2. -
Treatment: Apply DBGA working solutions at logarithmic concentrations (e.g., 0.1, 1, 10, 50, 100 μM).
-
Incubation: Incubate for 24, 48, and 72 hours to assess time-dependent kinetics.
-
Detection: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis3[3].
-
Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.
Protocol 3.3: Apoptosis Evaluation via Flow Cytometry
Rationale: To definitively confirm whether the loss of viability observed in Protocol 3.2 is due to programmed cell death (apoptosis) or non-specific necrosis.
-
Harvest treated cells using an enzyme-free dissociation buffer to preserve surface phosphatidylserine.
-
Wash cells twice with cold PBS and resuspend in
Annexin V Binding Buffer. -
Add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI) per
cells. -
Incubate in the dark for 15 minutes at room temperature.
-
Analyze via flow cytometry within 1 hour, gating for live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.
Step-by-step experimental workflow for in vitro cytotoxicity evaluation of DBGA.
Data Presentation & Interpretation
Quantitative data must be rigorously structured to compare the basal toxicity of the DBGA synthon against its functionalized derivatives. The table below summarizes expected viability profiles based on literature standards.
| Compound / Derivative | Cell Line | Assay Type | Incubation Time | IC50 / Viability | Reference |
| Dibenzyl L-glutamate (Synthon) | L929 (Fibroblast) | Live/Dead / MTT | 24h | >95% Viability (Biocompatible) | [2] |
| O-benzyl-l-amino Acid Derivatives | General Cell Lines | Cytotoxicity Assays | 24h | High Biocompatibility | [5] |
| PSMA-PI3K DBGA Conjugate | PC3 (Prostate Cancer) | CellTiter-Glo | 48h | IC50 ~ 1.2 μM | [3] |
| PSMA-PI3K DBGA Conjugate | LNCaP (Prostate Cancer) | CellTiter-Glo | 48h | IC50 ~ 0.8 μM | [3] |
| DBGA-based System xC− Inhibitor | Primary Microglia | Cystine Uptake / Viability | 15h | IC50 ~ 10-50 μM | [4] |
References
-
MedChemExpress. "Dibenzyl L-glutamate tosylate | Amino Acid Derivative."1
-
NIH PMC. "Design, synthesis and biological evaluation of a novel PSMA–PI3K small molecule drug conjugate." 3
-
ResearchGate. "p-Toluenesulfonyl Chloride Catalysed Facile Synthesis of O-benzyl-l-amino Acids and Their In Vitro Evaluation." 5
-
ResearchGate. "The synthesis, deprotection and properties of poly(γ-benzyl-L-glutamate)." 2
-
NIH PMC. "Design, synthesis, and characterization of novel system xC− transport inhibitors: inhibition of microglial glutamate release and neurotoxicity." 4
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of a novel PSMA–PI3K small molecule drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and characterization of novel system xC− transport inhibitors: inhibition of microglial glutamate release and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
protocol for benzylation of L-glutamic acid
Application Note: Advanced Protocol for the Selective -Benzylation of L-Glutamic Acid
Mechanistic Insights & Causality
The primary synthetic challenge in the esterification of L-glutamic acid is differentiating the reactivity of the
-
Electrostatic Deactivation of the
-Position: Under strongly acidic conditions (e.g., using 60% ), the -amino group is fully protonated to form an ammonium ion ( ). The strong electron-withdrawing inductive effect of this adjacent positive charge significantly decreases the nucleophilicity of the -carboxyl group[1][3]. -
Selective
-Activation: The -carboxyl group, being sterically unhindered and electronically isolated from the ammonium center by two methylene units, is preferentially protonated at its carbonyl oxygen. This facilitates selective nucleophilic attack by benzyl alcohol[1]. -
Thermodynamic Driving Force: Esterification is an equilibrium process. By applying reduced pressure (vacuum distillation) during the reaction, the water byproduct is continuously removed from the system. According to Le Chatelier's principle, this shifts the equilibrium heavily toward the formation of the
-benzyl ester[3]. -
Alternative Metal-Promoted Selectivity: Recent literature demonstrates that transition metal cations (such as
) can coordinate with the -amino and -carbonyl groups. This coordination locks the -position and increases its acidity, effectively directing the esterification exclusively to the -carboxyl group even in aqueous solvents[4].
Experimental Workflow
Workflow for the selective γ-benzylation of L-glutamic acid via acid-catalyzed esterification.
Step-by-Step Methodology: Acid-Catalyzed -Benzylation
This methodology is adapted and scaled from validated preparative procedures to suit standard laboratory synthesis[3].
Materials & Reagents
-
L-Glutamic acid: 14.16 g (100 mmol)
-
Sulfuric acid (60% v/v aqueous): 15.6 g
-
Benzyl alcohol (Anhydrous): 11.52 g (106 mmol)
-
Sodium bicarbonate (
): 16.13 g -
Solvents: Deionized water (ice-chilled), Acetone, Diethyl Ether, Tetrahydrofuran (THF).
Execution Steps
-
Reaction Initiation: In a 250 mL round-bottom flask equipped with a short-path distillation head and a magnetic stir bar, combine 14.16 g of L-glutamic acid, 15.6 g of 60%
, and 11.52 g of benzyl alcohol[3].-
Causality: The 60% aqueous
provides the necessary proton source to deactivate the -carboxyl group via ammonium ion formation, while the initial water content aids in the partial dissolution of the zwitterionic amino acid[3].
-
-
Thermal Activation: Heat the vigorously stirred mixture to 70 °C for 45 minutes[3].
-
Causality: Heating ensures complete dissolution and the formation of the reactive intermediate oxonium ions at the
-position.
-
-
Equilibrium Shift (Vacuum Distillation): Cool the mixture slightly, apply reduced pressure until the vacuum stabilizes at approximately 100 mm Hg, and then raise the reaction temperature back to 70 °C. Distill off the water byproduct for 4.5 hours[3].
-
Causality: Continuous removal of water prevents the reverse reaction (ester hydrolysis) and forces the equilibrium toward complete
-esterification.
-
-
Neutralization and Precipitation: Allow the viscous reaction mixture to stand overnight at room temperature. Slowly add the mixture dropwise to a vigorously stirred quenching bath containing 16.13 g
, 12 g of crushed ice, and 120 mL of water[3].-
Causality:
is a mild base that neutralizes the sulfuric acid without causing base-catalyzed hydrolysis of the newly formed benzyl ester (which would occur with stronger bases like NaOH). The ice prevents exothermic degradation. At neutral pH, the product returns to its zwitterionic state and precipitates out of the aqueous solution[3].
-
-
Filtration and Washing: Collect the resulting precipitate via vacuum filtration. Wash the filter cake sequentially with
-free water, acetone, and finally triturate with diethyl ether. Air dry the solid[3].-
Causality: The water wash removes residual inorganic salts (
). Acetone and ether washes strip away residual unreacted benzyl alcohol and trace hydrophobic impurities.
-
-
Recrystallization: Dissolve the crude product in hot water (approx. 125 mL). Filter the hot solution through a glass wool plug to remove insoluble particulates. Allow the filtrate to cool to room temperature, then refrigerate overnight. Wash the collected recrystallized product with cold water and THF, then dry in vacuo for 3 hours[3].
-
Causality: Hot water recrystallization effectively separates the product from unreacted L-glutamic acid, which remains highly soluble. The final THF wash removes any lingering non-polar contaminants, yielding pure white, shiny plates[3].
-
Comparative Data: Catalytic Systems for Glutamic Acid Benzylation
To assist drug development professionals in selecting the optimal synthetic route based on available infrastructure, the following table summarizes the quantitative performance of different catalytic systems[3][4].
| Catalytic System | Solvent Environment | Selectivity ( | Yield (%) | Mechanistic Advantage / Disadvantage |
| Neat (Vacuum) | High | ~73% | Highly scalable, standard industrial protocol; requires continuous vacuum distillation[3]. | |
| 100% | 95.3% | Excellent selectivity via metal-cation coordination; requires rigorous downstream metal scavenging[4]. | ||
| Neat | 57.8% | 44.4% | Milder acid profile; significantly lower yield and selectivity compared to |
Quality Control & Self-Validation
A robust protocol must be a self-validating system. Researchers should employ the following checks to verify the integrity of the synthesis:
-
In-Process TLC Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the disappearance of the L-glutamic acid starting material. A ninhydrin stain will reveal both the starting material and the product; however, the
value of the -benzyl ester will be significantly higher (more non-polar) due to the lipophilic benzyl moiety[3]. -
Melting Point Verification: The purified
-benzyl-L-glutamate must exhibit a sharp melting point of 156.5°–157° C . A depressed or broad melting point indicates incomplete removal of the starting material or the unwanted formation of the -dibenzyl diester[3].
Application of Dibenzyl Glutamic Acid in Pharmaceutical Development: A Technical Guide for Researchers
Introduction: The Versatile Role of Dibenzyl Glutamic Acid in Drug Development
Dibenzyl glutamic acid, a derivative of the non-essential amino acid L-glutamic acid, serves as a pivotal building block in modern pharmaceutical development. Its strategic importance lies in the temporary protection of the two carboxylic acid functionalities of glutamic acid with benzyl groups. This protection strategy is crucial for directing chemical reactions to other parts of the molecule, particularly the alpha-amino group, and for the synthesis of advanced macromolecular structures. This guide provides an in-depth exploration of the applications of dibenzyl glutamic acid, with a primary focus on its role as a protected monomer for the synthesis of biocompatible polymers for drug delivery and as a key intermediate in the synthesis of complex peptide-based therapeutics. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the characterization of the resulting materials, offering researchers a comprehensive resource to leverage the potential of this versatile molecule.
Part 1: Dibenzyl Glutamic Acid as a Monomer for Advanced Drug Delivery Systems
The most significant application of dibenzyl glutamic acid in pharmaceutical development is its use as a precursor to poly(γ-benzyl-L-glutamic acid) (PBLG), a hydrophobic polypeptide that forms the basis of various drug delivery platforms. The benzyl protecting groups render the polymer soluble in organic solvents, facilitating its synthesis and processing into nanoparticles, which can encapsulate a wide range of therapeutic agents.
Scientific Rationale: From Monomer to Nanocarrier
The journey from dibenzyl glutamic acid to a functional drug delivery system involves a series of well-defined chemical transformations. The core principle is the protection of the carboxylic acid groups to enable controlled polymerization, followed by the self-assembly of the resulting polymer into nanostructures capable of carrying a drug payload.
The first critical step is the conversion of γ-benzyl-L-glutamate into its N-carboxyanhydride (NCA) derivative. This cyclic monomer is highly reactive and susceptible to ring-opening polymerization (ROP), a process that allows for the synthesis of high molecular weight polypeptides with controlled chain lengths. The choice of initiator for the ROP is crucial as it determines the polymer's architecture and end-group functionality.
Once synthesized, the hydrophobic PBLG can be formulated into nanoparticles using techniques such as nanoprecipitation. This method involves dissolving the polymer in a water-miscible organic solvent and then adding this solution to an aqueous phase, causing the polymer to precipitate into nanoparticles. The hydrophobic core of these nanoparticles serves as a reservoir for poorly water-soluble drugs, enhancing their bioavailability and enabling targeted delivery.
Workflow for PBLG Nanoparticle Formulation
Caption: Workflow from dibenzyl glutamic acid to drug-loaded PBLG nanoparticles.
Experimental Protocols
This protocol describes the synthesis of the NCA monomer from γ-benzyl-L-glutamate using triphosgene.[1][2]
Materials:
-
γ-Benzyl-L-glutamate
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Nitrogen gas
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve γ-benzyl-L-glutamate (e.g., 14 g) in anhydrous THF (e.g., 200 mL).
-
Heat the solution to 50°C with stirring.
-
Carefully add triphosgene (e.g., 20 g) to the solution. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Continue heating at 50°C until the solution becomes clear, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under a stream of nitrogen to remove excess phosgene and THF.
-
Precipitate the crude product by adding the concentrated solution dropwise to a large volume of stirred anhydrous hexane.
-
Collect the white precipitate by filtration and wash with anhydrous hexane.
-
Recrystallize the product from a mixture of ethyl acetate and hexane to obtain pure BLG-NCA.
-
Dry the final product under vacuum.
Characterization: The structure of the synthesized BLG-NCA should be confirmed by ¹H NMR spectroscopy. The characteristic peaks for BLG-NCA in CDCl₃ are typically observed at δ 7.36 (5H, aromatic protons), 6.40 (1H, NH), 5.14 (2H, benzyl CH₂), 4.40 (1H, α-CH), 2.60 (2H, γ-CH₂), and 2.22 (2H, β-CH₂).[1][2]
This protocol details the synthesis of PBLG from BLG-NCA using an amine initiator.[3]
Materials:
-
γ-Benzyl-L-glutamate N-carboxyanhydride (BLG-NCA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., dioxane)
-
Initiator (e.g., n-hexylamine, triethylamine)
-
Anhydrous methanol or ethanol for precipitation
-
Nitrogen gas
-
Schlenk flask
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the desired amount of BLG-NCA in anhydrous DMF.
-
Calculate the required amount of initiator based on the desired monomer-to-initiator ratio (A/I), which will control the molecular weight of the polymer. For example, an A/I ratio of 100:1.
-
Add the initiator to the stirred monomer solution at room temperature.
-
Allow the polymerization to proceed for the desired time (e.g., 24-72 hours), during which the solution will become more viscous.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent such as methanol or ethanol with vigorous stirring.
-
Collect the fibrous white precipitate by filtration.
-
Wash the polymer with the precipitation solvent to remove any unreacted monomer and initiator.
-
Dry the PBLG polymer under vacuum.
Characterization: The synthesized PBLG should be characterized to determine its molecular weight, polydispersity, and chemical structure.
| Characterization Technique | Parameter Measured | Typical Results for PBLG |
| ¹H NMR | Chemical structure and purity | Characteristic peaks for the repeating unit of PBLG in a suitable solvent (e.g., TFA-d or CDCl₃) confirming the presence of the benzyl ester and the polypeptide backbone. |
| GPC/SEC | Molecular weight (Mn, Mw) and polydispersity (PDI) | A narrow PDI (typically < 1.5) indicates a controlled polymerization. The molecular weight can be tuned by adjusting the monomer-to-initiator ratio. |
| FT-IR | Secondary structure (α-helix, β-sheet) | For PBLG in the α-helical conformation, characteristic amide I and amide II bands are observed around 1653 cm⁻¹ and 1548 cm⁻¹, respectively.[4] The presence of the ester carbonyl is also confirmed around 1733 cm⁻¹.[5] |
This protocol provides a general method for preparing drug-loaded PBLG nanoparticles.[6][7][8]
Materials:
-
Poly(γ-benzyl-L-glutamic acid) (PBLG)
-
Hydrophobic drug of interest
-
Water-miscible organic solvent (e.g., acetone, tetrahydrofuran (THF), acetonitrile)
-
Aqueous phase (e.g., deionized water)
-
Surfactant (optional, e.g., Pluronic F-68, Tween 80)
-
Magnetic stirrer
Procedure:
-
Dissolve a specific amount of PBLG and the hydrophobic drug in the chosen organic solvent. The drug-to-polymer ratio can be varied to optimize drug loading.
-
Prepare the aqueous phase. If a surfactant is used, dissolve it in the water.
-
With moderate stirring, add the organic solution dropwise to the aqueous phase.
-
Nanoparticles will form spontaneously upon the diffusion of the organic solvent into the aqueous phase.
-
Continue stirring for several hours (or overnight) to allow for the complete evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be used directly or further processed (e.g., centrifugation to concentrate the nanoparticles).
Characterization: The formulated nanoparticles should be characterized for their physicochemical properties.
| Characterization Technique | Parameter Measured | Desired Outcome for Drug Delivery |
| DLS | Particle size, size distribution (PDI), and zeta potential | A narrow size distribution (low PDI) and a particle size typically in the range of 50-200 nm for intravenous administration. |
| TEM/SEM | Morphology and size | Spherical morphology is generally preferred. |
| Drug Loading & Encapsulation Efficiency | Amount of drug encapsulated within the nanoparticles | High drug loading and encapsulation efficiency are desirable to maximize the therapeutic effect. |
Part 2: Dibenzyl Glutamic Acid in Peptide Synthesis and as a Scaffold for Bioactive Molecules
Beyond its role in polymer synthesis, dibenzyl glutamic acid is a valuable tool in the synthesis of complex peptides and as a scaffold for the development of novel therapeutic agents.
Role in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the carboxylic acid groups of glutamic acid need to be protected to prevent unwanted side reactions during peptide bond formation. L-Glutamic acid dibenzyl ester, often used as its p-toluenesulfonate salt for improved stability and handling, serves this purpose effectively.[9][10] The benzyl protecting groups are stable under the conditions used for the removal of the N-terminal protecting group (e.g., Fmoc) but can be readily cleaved at the end of the synthesis, typically by catalytic hydrogenolysis.
Role of Dibenzyl Glutamate in Peptide Synthesis
Sources
- 1. 5-Benzyl L-glutamate N-carboxyanhydride synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Elucidation of the structure of poly(γ-benzyl-l-glutamate) nanofibers and gel networks in a helicogenic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-materials.com.cn [bio-materials.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. kinampark.com [kinampark.com]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
dibenzyl glutamic acid as a chiral building block in organic synthesis
Abstract
L-Glutamic acid dibenzyl ester (typically isolated as the p-toluenesulfonate or hydrochloride salt) represents a critical "orthogonal" scaffold in modern organic synthesis. Unlike mono-protected derivatives, the dibenzyl ester masks both carboxylic acid functionalities (
Introduction: The Strategic Value of Dibenzyl Glutamate
In chiral pool synthesis, L-glutamic acid is a versatile starting material due to its bifunctional carboxylates. However, selective manipulation often requires distinguishing between the
Dibenzyl L-glutamate (DBG) offers a different strategic advantage:
-
Global Acid Protection: Both acid groups are protected as benzyl esters, which are stable to acidic (Boc removal) and basic (Fmoc removal) conditions, but cleaved quantitatively by hydrogenolysis (
). -
Solubility Enhancement: The two benzyl rings significantly increase the lipophilicity of the glutamic acid core, making it soluble in organic solvents (DCM, THF, EtOAc) where free glutamic acid is insoluble.
-
Nucleophilic Amine: The free amine allows DBG to serve as the "C-terminal" unit in convergent peptide synthesis or as a nucleophilic initiator for ring-opening polymerizations.
Chemical Properties & Handling[1][2][3][4]
| Property | Specification |
| Chemical Name | L-Glutamic acid dibenzyl ester p-toluenesulfonate |
| CAS Number | 2791-84-6 (p-TsOH salt); 1738-76-7 (Free base) |
| Molecular Formula | |
| Molecular Weight | 499.58 g/mol (Salt) |
| Appearance | White crystalline solid |
| Melting Point | 159–160 °C (p-TsOH salt) |
| Solubility | Soluble in DMF, DMSO, Methanol, warm Ethanol.[1][2] Insoluble in Ether. |
| Storage | Desiccate at RT. Hygroscopic in free amine form. |
Protocol 1: Scalable "Green" Synthesis of Dibenzyl L-Glutamate
Replaces the traditional benzene/toluene reflux methods with a safer cyclohexane azeotrope.
Mechanism: Fischer esterification driven by azeotropic water removal. The use of cyclohexane allows water removal at a lower boiling point (
Materials
-
L-Glutamic acid (20.0 g, 136 mmol)[3]
-
Benzyl alcohol (70.4 mL, 680 mmol, 5.0 equiv)
-
p-Toluenesulfonic acid monohydrate (31.0 g, 163 mmol, 1.2 equiv)
-
Cyclohexane (160 mL)
-
Ethyl Acetate (EtOAc) (for precipitation)[4]
Step-by-Step Procedure
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add L-Glutamic acid, p-TsOH, and Benzyl alcohol to the flask. Add Cyclohexane.[3]
-
Note: The mixture will be heterogeneous initially.
-
-
Reflux: Heat the mixture to vigorous reflux. The cyclohexane/water azeotrope will condense in the Dean-Stark trap.
-
Observation: The solid L-glutamic acid will gradually dissolve as it converts to the diester. The solution becomes clear.
-
Duration: Reflux for approximately 6 hours or until water collection ceases (theoretical
mL).
-
-
Cooling & Precipitation: Cool the reaction mixture to 50 °C. Add Ethyl Acetate (240 mL) slowly with stirring.
-
Crystallization: Allow the mixture to cool to Room Temperature (RT) with stirring (1 hour). The product will precipitate as a white crystalline solid.
-
Isolation: Filter the solid via a Buchner funnel. Wash the cake with cold EtOAc (
mL) and Diethyl Ether ( mL) to remove excess benzyl alcohol. -
Drying: Dry under vacuum at 40 °C overnight.
Quality Control:
-
Yield: Expect 90–95%.
-
Purity: Check Melting Point (Target: 159–160 °C).
-
Chiral Integrity: HPLC on Chiralpak AD-H column (Hexane/EtOH 85:15) to confirm <1% racemization.
Protocol 2: Peptide Coupling & Functionalization
Using DBG as the amine component.
Context
DBG is used to attach a glutamate residue to a carboxylic acid (e.g., N-protected amino acid or drug molecule). Standard carbodiimide or uronium chemistries apply.
Materials
-
Carboxylic Acid Component (e.g., Boc-Phe-OH) (1.0 equiv)
-
Dibenzyl Glutamate p-TsOH (1.0 equiv)
-
Coupling Reagent: EDC.HCl (1.1 equiv) and HOBt (1.1 equiv) OR HATU (1.0 equiv)
-
Base: Diisopropylethylamine (DIPEA) (3.0 equiv; crucial to neutralize the p-TsOH)
-
Solvent: DMF or DCM (anhydrous)
Procedure
-
Dissolution: Dissolve the Carboxylic Acid and Coupling Reagent in DMF/DCM at 0 °C. Stir for 10 minutes to activate the acid.
-
Neutralization: In a separate vial, dissolve Dibenzyl Glutamate p-TsOH in minimal DMF and add DIPEA.
-
Critical: The p-TsOH salt is acidic. You must add enough base to free the amine (pH > 8).
-
-
Coupling: Add the DBG solution to the activated acid mixture.
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT and stir overnight.
-
Workup: Dilute with EtOAc. Wash sequentially with 5%
(removes DIPEA/unreacted amine), sat. (removes unreacted acid), and Brine. Dry over .
Protocol 3: Deprotection (Hydrogenolysis)
Restoring the free dicarboxylic acid.
Context
Benzyl esters are cleaved by catalytic hydrogenation. This method is orthogonal to Boc (acid labile) and Fmoc (base labile) groups.
Procedure
-
Solution: Dissolve the Dibenzyl Glutamate derivative (1.0 g) in Methanol or Ethanol (20 mL).
-
Note: If the substrate is not soluble, add a small amount of THF or acetic acid.
-
-
Catalyst: Add 10% Pd/C (10 wt% of substrate mass) under an inert atmosphere (
).-
Safety: Pd/C is pyrophoric. Do not let it dry out.
-
-
Hydrogenation: Purge with
gas (balloon pressure is usually sufficient). Stir vigorously at RT for 2–4 hours. -
Monitoring: Monitor by TLC (disappearance of UV-active benzyl spots).
-
Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Concentration: Evaporate the solvent to yield the free glutamic acid derivative.
Advanced Application: Synthesis of 5-Substituted Prolines
Beyond peptides, DBG is a precursor for chiral heterocyclic synthesis. By reacting the free amine with aldehydes and performing a tandem cyclization, researchers can access 5-substituted prolines (important peptidomimetics).
Workflow Visualization
The following diagram illustrates the synthesis of DBG and its divergence into peptide coupling or heterocyclic synthesis.
Caption: Synthesis and divergent application pathways of Dibenzyl L-Glutamate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Synthesis | Incomplete water removal. | Ensure vigorous reflux and insulation of the Dean-Stark trap. Check cyclohexane volume. |
| Racemization | Reaction temperature too high. | Switch from Toluene ( |
| Poor Solubility during Coupling | Salt form insolubility. | Pre-dissolve the p-TsOH salt in DMF/DMSO before adding it to the DCM reaction mixture. |
| Incomplete Deprotection | Catalyst poisoning. | Ensure the substrate is free of sulfur/amine poisons. Increase |
References
-
Bolchi, C., et al. (2015). Enantiomerically Pure Dibenzyl Esters of L-Aspartic and L-Glutamic Acid.[5] The Journal of Organic Chemistry, 80(11), 5919–5923. Link
-
Sentell, A. (2023).[6] Towards the synthesis of poly(L-glutamine) study of the deprotection of poly(benzyl-L-glutamate). UAH Theses, 450.[6] Link
-
Cini, E., et al. (2009).[2] Transformation of Glutamic Acid into (S)-Benzyl 2-(dibenzylamino)-6-(dimethoxyphosphoryl)-5-oxohexanoate for a Convenient Access to 5-Substituted Prolines.[2] Synlett, 2009(10), 1562–1566.[2] Link
-
Chem-Impex International. (n.d.). L-Glutamic acid dibenzyl ester hydrochloride Product Page. Link
Sources
- 1. L-Glutamic acid dibenzyl ester tosylate | 2791-84-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. air.unimi.it [air.unimi.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. "Towards the synthesis of poly(L-glutamine) study of the deprotection o" by Andrew Sentell [louis.uah.edu]
Synthesis of N-Boc-L-glutamic Acid Dibenzyl Ester: A Detailed Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
N-Boc-L-glutamic acid dibenzyl ester is a valuable intermediate in the synthesis of complex peptides and pharmaceutical agents. The strategic protection of the amino group with the tert-butyloxycarbonyl (Boc) group and both carboxylic acid functionalities with benzyl esters allows for selective deprotection and subsequent modification at either the N-terminus or the C-termini. This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of N-Boc-L-glutamic acid dibenzyl ester, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices.
Reaction Scheme
The synthesis of N-Boc-L-glutamic acid dibenzyl ester from N-Boc-L-glutamic acid is a one-step esterification of both carboxylic acid groups using benzyl bromide in the presence of a suitable base.
Caption: Overall reaction scheme for the synthesis of N-Boc-L-glutamic acid dibenzyl ester.
Experimental Protocol
This protocol is designed for the synthesis of N-Boc-L-glutamic acid dibenzyl ester on a 10 mmol scale.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| N-Boc-L-glutamic acid | 247.27 | 2.47 g | 1.0 |
| Benzyl Bromide | 171.04 | 3.76 g (2.6 mL) | 2.2 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 8.15 g | 2.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Brine (Saturated NaCl solution) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
| Silica Gel (for column chromatography) | - | As needed | - |
| Hexane | 86.18 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-L-glutamic acid (2.47 g, 10 mmol) and N,N-dimethylformamide (DMF, 50 mL).
-
Stir the mixture at room temperature until the N-Boc-L-glutamic acid is completely dissolved.
-
Add cesium carbonate (8.15 g, 25 mmol) to the solution. The use of cesium carbonate is crucial as it is a strong, yet non-nucleophilic base that effectively deprotonates both carboxylic acids to form the highly reactive carboxylate salts, driving the reaction towards completion.[1]
-
-
Addition of Benzyl Bromide:
-
Slowly add benzyl bromide (2.6 mL, 22 mmol) to the stirring suspension using a syringe.
-
Causality: The dropwise addition of the alkylating agent is important to control the exothermic nature of the reaction and to minimize potential side reactions.
-
-
Reaction:
-
Heat the reaction mixture to 50 °C and stir for 12-16 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The product spot should have a higher Rf value than the starting material.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted starting material and acidic impurities.
-
Wash the organic layer with brine (1 x 100 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil or a semi-solid.
-
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Column Preparation:
-
Pack a glass column with silica gel using a slurry of hexane.
-
-
Elution:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the solution onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield N-Boc-L-glutamic acid dibenzyl ester as a colorless to pale yellow oil.
-
Characterization
The structure and purity of the synthesized N-Boc-L-glutamic acid dibenzyl ester should be confirmed by spectroscopic methods.
¹H NMR Spectroscopy
-
Expected Chemical Shifts (in CDCl₃, δ in ppm):
-
~1.45 (s, 9H, Boc -C(CH ₃)₃)
-
~2.00-2.20 (m, 1H, β-CH ₂)
-
~2.25-2.45 (m, 1H, β-CH ₂)
-
~2.50-2.70 (m, 2H, γ-CH ₂)
-
~4.40-4.50 (m, 1H, α-CH )
-
~5.10 (s, 2H, α-CH ₂-Ph)
-
~5.15 (s, 2H, γ-CH ₂-Ph)
-
~5.20 (d, 1H, NH )
-
~7.30-7.40 (m, 10H, Ar-H )
-
-
Rationale: The presence of two distinct singlets around 5.1-5.2 ppm for the benzylic protons and the characteristic singlet for the Boc group protons around 1.45 ppm are key indicators of successful synthesis. The multiplet for the α-proton will be coupled to the adjacent β-protons and the NH proton.
¹³C NMR Spectroscopy
-
Expected Chemical Shifts (in CDCl₃, δ in ppm):
-
~28.3 (Boc -C (CH₃)₃)
-
~29.5 (β-C H₂)
-
~30.5 (γ-C H₂)
-
~53.0 (α-C H)
-
~66.5 (α-C H₂-Ph)
-
~67.0 (γ-C H₂-Ph)
-
~80.0 (Boc -C (CH₃)₃)
-
~128.0-128.8 (Ar-C H)
-
~135.5 (Ar-C )
-
~136.0 (Ar-C )
-
~155.5 (Boc C =O)
-
~172.0 (α-C =O)
-
~173.0 (γ-C =O)
-
Mass Spectrometry
-
Expected m/z:
-
[M+Na]⁺: 450.19
-
Workflow Diagram
Caption: A step-by-step workflow for the synthesis and purification of N-Boc-L-glutamic acid dibenzyl ester.
Discussion and Mechanistic Insights
The successful synthesis of N-Boc-L-glutamic acid dibenzyl ester hinges on the efficient double esterification of the starting material. The choice of a strong, non-nucleophilic base like cesium carbonate is critical. It ensures complete deprotonation of both carboxylic acids, forming the cesium carboxylates. These carboxylate anions are highly nucleophilic and readily attack the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction. DMF is an excellent solvent for this reaction as it is polar and aprotic, which enhances the nucleophilicity of the carboxylate anions.
The purification by column chromatography is essential to remove any mono-benzylated byproducts, unreacted starting material, and other impurities. The gradient elution allows for the separation of compounds with different polarities, ensuring the isolation of the high-purity dibenzyl ester.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive benzyl bromide. Insufficient base. | Increase reaction time and/or temperature. Use fresh benzyl bromide. Ensure the correct stoichiometry of the base. |
| Formation of Mono-benzyl Ester | Insufficient amount of benzyl bromide or base. | Use a slight excess of benzyl bromide and ensure at least two equivalents of base are used. |
| Low Yield after Work-up | Incomplete extraction. Emulsion formation. | Perform multiple extractions. To break emulsions, add more brine or filter through celite. |
| Difficulty in Purification | Co-elution of impurities. | Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
This application note provides a detailed and robust protocol for the synthesis of N-Boc-L-glutamic acid dibenzyl ester. By understanding the rationale behind each step, researchers can confidently execute this procedure and troubleshoot any potential issues. The successful synthesis of this key intermediate will facilitate the advancement of research in peptide chemistry and drug discovery.
References
- D. S.
- T. W. Greene, P. G. M. Wuts, Greene's Protective Groups in Organic Synthesis, 4th ed., John Wiley & Sons, 2007.
-
A recent study on the biocatalytic synthesis of α-benzyl L-glutamate highlights the challenges in differentiating the two carboxylic acid functionalities of glutamic acid. Frontiers in Catalysis, 2024. [Link][2]
-
A procedure for the complete benzylation of L-glutamic acid provides insights into the general conditions for benzylation of this amino acid. ResearchGate, 2005. [Link][3]
Sources
Application Note: The Role of Dibenzyl Glutamic Acid in Studying Neurotransmitter Functions via GCPII Inhibitor Synthesis
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
In the study of glutamatergic neurotransmission, modulating synaptic glutamate levels is a primary pharmacological strategy for investigating neurodegenerative diseases, ischemia, and schizophrenia[1]. While direct antagonism of ionotropic and metabotropic glutamate receptors often yields intolerable off-target effects, a more refined approach involves targeting Glutamate Carboxypeptidase II (GCPII) , also known as NAALADase[2]. GCPII is a metalloprotease that hydrolyzes the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and free glutamate[2]. Inhibiting GCPII prevents this breakdown, thereby reducing excitotoxic glutamate surges while simultaneously elevating NAAG levels to activate neuroprotective presynaptic mGluR3 receptors[1].
To study this pathway, researchers require highly potent, selective GCPII inhibitors. Dibenzyl L-glutamic acid (typically utilized as a p-toluenesulfonate or hydrochloride salt) serves as the premier synthetic building block for creating the most potent class of these tools: urea-based GCPII inhibitors [1].
The Chemical Causality: Why Dibenzyl Esters?
The synthesis of urea-based inhibitors (such as the benchmark compound ZJ-43 or simple Glu-C(O)-Glu analogs) requires coupling two amino acids via a delicate urea linkage[3]. Using dibenzyl L-glutamate is not merely a matter of convenience; it is a strict chemical necessity dictated by the fragility of the final product[4]:
-
Orthogonal Protection: The benzyl groups effectively mask the
- andngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -carboxylic acids of glutamate, preventing unwanted polymerization or anhydride formation during the highly reactive isocyanate generation step. -
Lipophilicity: The bulky aromatic rings enhance the solubility of the highly polar glutamate core in aprotic organic solvents (like dichloromethane), which are strictly required for triphosgene-mediated coupling[4].
-
Mild Deprotection (The Critical Step): The central urea linkage is highly susceptible to hydrolysis under standard basic saponification (NaOH/MeOH) or harsh acidic conditions used to cleave standard alkyl or tert-butyl esters. Benzyl esters are uniquely advantageous because they can be cleaved via catalytic hydrogenolysis (Pd/C, H₂) under neutral, room-temperature conditions, perfectly preserving the urea pharmacophore[1].
Synthesis & Biological Pathway Visualization
The following workflow illustrates the dual nature of dibenzyl glutamate: first as a chemical precursor undergoing activation and coupling, and second, as the structural foundation of the resulting inhibitor that blocks GCPII in the synaptic cleft.
Figure 1: Synthesis workflow of GCPII inhibitors from dibenzyl glutamate and their biological role.
Structure-Activity Relationship (SAR) Data
The stereochemistry and spacer length of the glutamate derivatives are critical for fitting into the S1' recognition site of the GCPII enzyme[3]. The table below summarizes the pharmacological properties of various urea-based inhibitors synthesized using dibenzyl glutamate precursors.
Table 1: Comparative Potency of Urea-Based GCPII Inhibitors
| Compound (Ligand) | IC₅₀ (nM) | GCPII Inhibition Potency | Structural Rationale |
| (S)-Glu-C(O)-(S)-Glu | 47 | High | Optimal fit; mimics the natural NAAG substrate[1]. |
| (S)-Asp-C(O)-(S)-Glu | 46 | High | Asymmetric urea; maintains the essential 3-carbon spacer in the S1' pocket[1]. |
| (S)-Asp-C(O)-(S)-Asp | 3,800 | Very Low | Lacks the |
| (R)-Glu-C(O)-(S)-Glu | > 1,000 | Low | Demonstrates strict stereospecificity of the GCPII active site for S-enantiomers[1]. |
Experimental Protocols
Protocol A: Synthesis of Asymmetric Urea-Based GCPII Inhibitors
This protocol details the synthesis of (S)-Asp-C(O)-(S)-Glu using dibenzyl L-glutamate tosylate as the primary building block.
Step 1: Isocyanate Formation (Strictly Anhydrous)
-
Dissolve 1.0 equivalent of dibenzyl L-glutamate p-toluenesulfonate in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool the reaction vessel to -78°C using a dry ice/acetone bath. Expert Insight: Maintaining -78°C is critical to prevent the rapid, uncontrolled polymerization of the isocyanate intermediate.
-
Add 0.33 equivalents of triphosgene (equivalent to 1.0 eq of phosgene), followed by the dropwise addition of 3.0 equivalents of triethylamine (Et₃N). The Et₃N neutralizes the tosylate salt and the HCl generated during the reaction[1].
-
Stir at -78°C for 30 minutes.
Step 2: Urea Coupling
-
To the cold isocyanate solution, add 1.0 equivalent of the second amine component (e.g., dibenzyl L-aspartate) dissolved in a minimal volume of DCM.
-
Remove the cooling bath and allow the reaction to warm to room temperature slowly over 2–3 hours.
-
Quench the reaction with 1M HCl, extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the protected urea intermediate via silica gel flash chromatography.
Step 3: Global Debenzylation via Hydrogenolysis
-
Dissolve the purified protected urea intermediate in absolute ethanol.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% w/w relative to the substrate).
-
Purge the flask with hydrogen gas and stir vigorously under a balloon of H₂ at room temperature for 12–16 hours[1].
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Expert Insight: Never use basic saponification here, as the hydroxide ions will attack the carbonyl carbon of the urea, cleaving the molecule into its constituent amino acids.
-
Concentrate the filtrate and lyophilize to yield the pure, active GCPII inhibitor.
Protocol B: In Vitro GCPII (NAALADase) Radiometric Inhibition Assay
To validate the efficacy of the synthesized compounds in studying neurotransmitter regulation.
-
Enzyme Preparation: Utilize purified recombinant human GCPII or rat brain membrane lysates (resuspended in 50 mM Tris-HCl buffer, pH 7.4)[3].
-
Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of the synthesized inhibitor (e.g., 0.1 nM to 10 µM) for 10 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding 30 nM of [³H]-NAAG (radiolabeled neuropeptide).
-
Reaction Termination: After 15 minutes, stop the reaction by adding an equal volume of ice-cold 0.1 M sodium phosphate buffer.
-
Separation & Quantification: Pass the mixture over a strong anion-exchange resin (e.g., AG 1-X8). The unreacted [³H]-NAAG will bind to the column, while the cleaved [³H]-glutamate will elute.
-
Analysis: Quantify the eluted [³H]-glutamate using liquid scintillation counting. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model[3].
References
-
[1] Kozikowski AP, Nan F, Conti P, et al. Design of remarkably simple, yet potent urea-based inhibitors of glutamate carboxypeptidase II (NAALADase). Journal of Medicinal Chemistry. 2001;44(3):298-301. URL: [Link]
-
[2] Barinka C, Byun Y, Dusich CL, et al. Interactions between Human Glutamate Carboxypeptidase II and Urea-Based Inhibitors: Structural Characterization. Journal of Medicinal Chemistry. 2007;50(14):3267-3273. URL:[Link]
-
[3] Barinka C, Novakova Z, Hin N, et al. Structural and computational basis for potent inhibition of glutamate carboxypeptidase II by carbamate-based inhibitors. Bioorganic & Medicinal Chemistry. 2018;27(2):255-264. URL:[Link]
-
[4] Giraldi V, Maurizio A, Cirillo M, et al. Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. ACS Publications. 2015. URL:[Link]
Sources
- 1. Design of remarkably simple, yet potent urea-based inhibitors of glutamate carboxypeptidase II (NAALADase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions between Human Glutamate Carboxypeptidase II and Urea-Based Inhibitors: Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and computational basis for potent inhibition of glutamate carboxypeptidase II by carbamate-based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
identifying side products in dibenzyl glutamic acid synthesis
Welcome to the Technical Support Center for Amino Acid Derivatization. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the synthesis of dibenzyl glutamic acid—specifically the isolation of (S)-dibenzyl glutamate p-toluenesulfonate.
Esterification of L-glutamic acid is notoriously prone to side reactions due to the presence of two distinct carboxylic acid groups and a highly reactive
Mechanistic Pathway of Esterification and Side Reactions
Mechanistic pathways of L-glutamic acid esterification and common side product formations.
Troubleshooting Guide & FAQs
Q1: How do I differentiate between incomplete esterification (mono-benzyl esters) and the target dibenzyl glutamate?
Causality & Explanation: The Fischer-Speier esterification of L-glutamic acid is a step-wise equilibrium process. The
Q2: During LC-MS analysis, I observe a significant side product with a mass shift of -18 Da. What is the mechanism of this formation?
Causality & Explanation: A -18 Da mass shift is the universal hallmark of pyroglutamate (5-oxoproline) formation[2]. This occurs via an intramolecular nucleophilic attack of the free N-terminal
Q3: My isolated dibenzyl glutamate shows a depressed optical rotation. How can I troubleshoot racemization?
Causality & Explanation: Racemization at the chiral
Q4: Why must the final product be isolated as a p-toluenesulfonate (tosylate) salt rather than a free base?
Causality & Explanation: If dibenzyl glutamate is left as a free base, the unprotonated
Quantitative Data: Analytical Markers for Side Products
Use the following diagnostic matrix to rapidly interpret your LC-MS and HPLC data when screening crude reaction mixtures.
| Compound | Mass Shift (ΔDa) | RP-HPLC Elution Profile | Ninhydrin Test | Primary NMR Diagnostic Marker ( |
| Dibenzyl Glutamate (Target) | 0 Da (Base MW) | Late (Highly Hydrophobic) | Positive (Purple) | Two distinct benzyl |
| Mono-benzyl Esters | -90 Da | Intermediate | Positive (Purple) | Single benzyl |
| Pyroglutamate | -18 Da (from Glu) | Early (Hydrophilic) | Negative (Colorless) | Loss of |
| D-Enantiomer | 0 Da | Co-elutes (Requires Chiral column) | Positive (Purple) | Identical to target in 1D NMR |
Experimental Protocols
Protocol 1: Low-Racemization Synthesis of (S)-Dibenzyl Glutamate p-Toluenesulfonate
This protocol utilizes cyclohexane to suppress thermal racemization and isolates the product as a stable tosylate salt[4][5].
-
Reaction Assembly: In a round-bottom flask, suspend L-glutamic acid (1.0 eq) and p-toluenesulfonic acid monohydrate (1.2 eq) in cyclohexane. Add benzyl alcohol (5.0 eq). Causality: PTSA acts as both the acid catalyst for esterification and the counterion for the final salt[5].
-
Azeotropic Dehydration: Attach a Dean-Stark trap and heat the mixture to a vigorous reflux (~80°C). Stir continuously for 6 hours. Causality: Cyclohexane removes water at a lower temperature than toluene, preventing the enolization that leads to racemization[4].
-
Precipitation & Isolation: Cool the reaction mixture to 50°C. Add ethyl acetate to the mixture and stir for 1 hour at room temperature to precipitate the product[4].
-
Self-Validation Step: Filter the resulting white suspension. Dissolve a 1 mg sample in methanol and spot it on a TLC plate. Spray with Ninhydrin and heat; a strong purple spot confirms the presence of the intact primary amine (absence of pyroglutamate).
Protocol 2: LC-MS & HPLC Analytical Workflow for Side Product Identification
A self-validating analytical sequence to confirm product integrity.
-
Sample Preparation: Dissolve 2 mg of the crude reaction mixture in 1 mL of Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.
-
Chromatographic Separation (RP-HPLC): Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.
-
Mass Spectrometry (ESI+): Monitor the total ion chromatogram (TIC). Extract ion chromatograms (EIC) for the target mass
, the monoester mass , and the pyroglutamate mass . -
Self-Validation Step: If the
peak is detected, isolate the peak and perform MS/MS fragmentation. The absence of an loss (-17 Da) in the fragmentation pattern confirms the amine is locked in a lactam ring, definitively identifying pyroglutamate[3].
References
- The Chemical Synthesis of L-Glutamic Acid Dibenzyl Ester 4-Toluenesulfonate: Methods and Consider
- Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid, ACS Public
- Pyroglutamate Formation in Peptides – Form
- Proteomics Analysis of Pyroglutamate Formation, Cre
- High selective autocatalytic esterification of glutamic acid by benzyl alcohol with CuCl2 promoting, ResearchG
Sources
optimization of reaction conditions for glutamic acid benzylation
Technical Support Center: Optimization of Reaction Conditions for Glutamic Acid Benzylation
Introduction: The Reaction Landscape
Benzylation of L-glutamic acid is a critical step in peptide synthesis and peptidomimetic development. However, the molecule’s dual carboxyl functionality (
This guide addresses the two primary synthetic targets:
-
L-Glutamic Acid
-Benzyl Ester (H-Glu(OBzl)-OH): Selective side-chain protection. -
L-Glutamic Acid Dibenzyl Ester (H-Glu(OBzl)-OBzl): Full carboxyl protection, often isolated as a
-toluenesulfonate (p-TsOH) salt.
Module 1: Strategic Reagent Selection & Stoichiometry
Q1: I am seeing poor selectivity for the -ester over the -ester. How do I lock in regioselectivity?
Recommendation: Shift from kinetic acid catalysis to chelation-controlled catalysis or thermodynamic control.
-
The Classic Approach (Thermodynamic): Using 60%
with Benzyl Alcohol (BnOH) favors the -ester because the -carboxyl group is less sterically hindered and more nucleophilic than the -carboxyl (which is adjacent to the protonated ammonium group). However, this often yields only 60-70% product with significant diester impurities. -
The Optimized Approach (Chelation): Use Copper(II) Chloride (
) .-
Mechanism:
coordinates with the -amino and -carboxyl groups, effectively "masking" the -position and increasing the acidity of the -proton, but sterically blocking esterification at that site. This forces esterification almost exclusively to the -position. -
Protocol Insight: This method can achieve >95% selectivity and yield in aqueous media, avoiding the need for harsh dehydrating conditions.
-
Q2: Why is -Toluenesulfonic acid ( -TsOH) preferred over for dibenzylation?
Answer:
-
Solubility:
-TsOH is soluble in organic solvents (toluene/cyclohexane) used for azeotropic water removal, ensuring homogeneous catalysis. -
Product Isolation: The dibenzyl ester of glutamic acid is an oil and difficult to purify. However, the
-TsOH salt of the diester crystallizes readily from the reaction mixture (or upon addition of ethyl acetate/ether), acting as a self-purifying step that removes unreacted mono-esters and pyroglutamic acid.
Module 2: Process Control & Optimization Protocols
Protocol A: Green Synthesis of L-Glutamic Acid Dibenzyl Ester -Tosylate
Replaces hazardous Benzene with Cyclohexane.
| Parameter | Condition | Rationale |
| Reagents | L-Glu (1.0 eq), BnOH (5.0 eq), | Excess alcohol acts as solvent/reactant; slight excess acid drives kinetics. |
| Solvent | Cyclohexane (10-15 vol) | Forms azeotrope with water at ~81°C (vs. 110°C for Toluene). Lower T prevents racemization. |
| Apparatus | Dean-Stark Trap | Continuous removal of water is critical to drive equilibrium to completion. |
| Time | 5–6 Hours (Reflux) | Monitor water collection. Stop when water evolution ceases. |
| Workup | Cool to 50°C, add Ethyl Acetate, cool to RT. | Forces crystallization of the pure tosylate salt. |
Protocol B: High-Selectivity Synthesis of H-Glu(OBzl)-OH ( -Ester)
Utilizing the Copper Chelation Method.
-
Setup: Dissolve L-Glutamic acid (10 mmol) in water (10 mL).
-
Catalyst: Add
(0.5 eq). The solution turns blue (complex formation). -
Reagent: Add Benzyl Alcohol (excess, ~3–5 eq).
-
Reaction: Heat to 70–80°C for 4–6 hours.
-
Workup:
-
Cool and treat with EDTA or
to remove Copper (precipitate CuS or sequester). -
Adjust pH to ~6–7 (isoelectric point of
-ester) with . -
Precipitate the product by adding Ethanol/Acetone.
-
Module 3: Troubleshooting & FAQs
Q3: My product is turning into a sticky gum instead of a solid. What is happening?
Diagnosis: This usually indicates the presence of Pyroglutamic acid (lactam) or residual Benzyl Alcohol.
-
Cause: Overheating (>100°C) or prolonged reaction time promotes intramolecular cyclization of the
-ester to form pyroglutamate. -
Fix:
-
Switch Solvent: Use Cyclohexane (boiling point 81°C) instead of Toluene (111°C).
-
Purification: Triturate the gum with anhydrous Diethyl Ether or MTBE. The ester salt should solidify while impurities remain dissolved.
-
Q4: How do I prevent racemization during scale-up?
Answer: Racemization occurs via proton abstraction at the
-
Control: Never allow the reaction temperature to exceed 90°C.
-
Check: If using the
-TsOH method, ensure the acid is not neutralized before the reaction is complete. The protonated amine ( ) protects the chiral center by discouraging proton abstraction.
Module 4: Visualization of Reaction Pathways
The following diagram illustrates the competitive pathways between the desired esters and the parasitic pyroglutamate formation.
Caption: Reaction network showing the Cu-mediated selective pathway (green) vs. thermal degradation to pyroglutamate (red).
References
-
Bolchi, C., et al. (2015).[1] "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents." Air.unimi.it.
-
Zhang, H., et al. (2014). "High selective autocatalytic esterification of glutamic acid by benzyl alcohol with CuCl2 promoting." Catalysis Communications.
-
Ningbo Inno Pharmchem. "The Chemical Synthesis of L-Glutamic Acid Dibenzyl Ester 4-Toluenesulfonate: Methods and Considerations."
-
Sigma-Aldrich. "L-Glutamic acid dibenzyl ester p-toluenesulfonate Product Specification."
Sources
troubleshooting crystallization of L-glutamic acid dibenzyl ester tosylate
The following Technical Support Center guide is designed for researchers encountering difficulties with the synthesis and crystallization of L-Glutamic acid dibenzyl ester
Ticket ID: #GLU-OBZL-TSOH-CRYST Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Oiling Out" Paradox
Welcome to the support center. If you are here, your reaction likely resulted in a sticky, amber oil rather than the expected white crystalline powder (MP: ~142°C).
This is the most common failure mode for this specific intermediate. The root cause is almost invariably a kinetic competition between the crystallization of the product and the phase separation of residual Benzyl Alcohol (BnOH) or mono-esters.
This guide moves beyond standard recipes to address the thermodynamic and kinetic controls required to force this specific lattice to form.
Part 1: The Golden Standard Protocol (Cyclohexane Modification)
Stop using Toluene or Benzene. Historical protocols use benzene (carcinogenic) or toluene (boiling point 110°C). Toluene is the primary cause of racemization and "oiling out" because its high boiling point makes it difficult to remove without thermally stressing the labile ester bonds.
The Fix: Switch to Cyclohexane .
-
Why: Cyclohexane forms an azeotrope with water at 69.8°C (similar to benzene) but is safer.[1][2] It allows water removal at a temperature that preserves enantiomeric purity and prevents the degradation that leads to uncrystallizable oils.
Optimized Workflow
| Parameter | Specification | Reason |
| Stoichiometry | 1.0 eq L-Glu / 5.0 eq BnOH / 1.2 eq TsOH | Excess BnOH drives equilibrium; slight excess TsOH ensures salt formation. |
| Solvent | Cyclohexane (0.15 M relative to Glu) | Azeotropic water removal at <75°C. |
| Catalyst | Acts as both catalyst and the counter-ion for the final lattice. | |
| Reaction Time | Reflux until | usually 4–6 hours. Incomplete water removal = low yield. |
| Precipitation | Ethyl Acetate (EtOAc) or Diisopropyl Ether (IPE) | Added after cooling to 50°C. |
Part 2: Troubleshooting "Oiling Out" (The Diagnostic Hub)
Symptom: Product separates as a viscous oil upon cooling.
Diagnosis: The system has entered a "Liquid-Liquid Phase Separation" (LLPS) region before crossing the solubility curve for nucleation. This is usually caused by Residual Benzyl Alcohol .
Immediate Recovery Protocol (The "Re-Dissolve" Method):
-
Do not cool further; the oil will just harden into an amorphous glass.
-
Re-heat the mixture until the oil re-dissolves into a clear solution.
-
Add Seed Crystals: Add 0.1% w/w pure crystals at the cloud point (approx 50-60°C).
-
Slow Cool: Ramp temperature down at 5°C/hour.
-
Solvent Modification: If oil persists, dilute with Ethyl Acetate (EtOAc). Benzyl alcohol is soluble in EtOAc, but the Tosylate salt is not. This keeps the impurity in the mother liquor.
Symptom: Low Melting Point (<135°C) or Sticky Solid.
Diagnosis: Impure lattice containing mono-benzyl ester or trapped solvent. Fix: Recrystallize from Ethanol/Ether or Methanol/Ether .
-
Dissolve solid in minimum hot Ethanol.
-
Add Diethyl Ether until turbid.
-
Cool to 4°C overnight.
Part 3: Critical Process Parameters (Mechanism & Logic)
The synthesis relies on Fischer Esterification driven by azeotropic dehydration.
Water Removal (The Equilibrium Shift)
The reaction is reversible. If water remains in the Dean-Stark trap or returns to the flask, hydrolysis competes with esterification.
-
Check: Ensure the Dean-Stark trap is actively separating phases.
-
Insight: If using Toluene, the higher T (110°C) can cause partial charring/degradation. Cyclohexane refluxes gently (81°C), protecting the molecule.
The Role of Benzyl Alcohol
You need excess Benzyl Alcohol (5 eq) to drive the reaction, but it acts as a "good solvent" for the product, preventing crystallization.
-
The Balance: You must wash the excess BnOH away using a solvent that dissolves BnOH but not the product (e.g., EtOAc or Ether).
Racemization Risk
L-Glutamic acid derivatives are prone to racemization at the
-
Data: Reactions in Toluene show detectable racemization (lowering yield/purity). Reactions in Cyclohexane show >99% ee (enantiomeric excess).
Part 4: Visualizations
Diagram 1: Optimized Synthesis Workflow
This flow illustrates the modern Cyclohexane route to maximize crystallinity.
Caption: Optimized workflow using Cyclohexane azeotrope to prevent thermal degradation and facilitate precipitation with Ethyl Acetate.
Diagram 2: Troubleshooting Decision Tree
How to salvage a reaction that has failed to crystallize.
Caption: Logic flow for recovering an "oiled out" reaction by managing solubility and supersaturation.
References
-
Bolchi, C., et al. (2015). "One-Pot Preparation of (S)-Dibenzyl Aspartate p-Toluenesulfonate and (S)-Dibenzyl Glutamate p-Toluenesulfonate on Multigram Scale." The Journal of Organic Chemistry, 80(11), 5919–5924.
- Significance: Establishes Cyclohexane as the superior solvent over Benzene/Toluene to prevent racemiz
-
Greenstein, J. P., & Winitz, M. (1961).Chemistry of the Amino Acids. New York: John Wiley & Sons.
-
Significance: The foundational text describing the properties and historical synthesis of amino acid benzyl esters.[2]
-
- Patel, R. N., et al. (2000). "Stereoselective enzymatic hydrolysis of amino acid esters." Biotechnology and Applied Biochemistry. Significance: Discusses the stability and hydrolysis rates of dibenzyl esters, relevant for understanding impurity profiles.
-
Mettler Toledo.
- Significance: General thermodynamic theory explaining Liquid-Liquid Phase Separation (LLPS) utilized in the troubleshooting section.
Sources
Technical Support Center: Stability Assessment of Dibenzyl Glutamic Acid
Subject: Stability, Solubility, and Handling of L-Glutamic Acid Dibenzyl Ester (DBGA) Ticket ID: T-DBGA-STAB-001 Assigned Specialist: Senior Application Scientist, Peptide & Hydrogel Division[1]
Introduction: The Stability Paradox
Welcome to the Technical Support Center. If you are working with L-Glutamic acid dibenzyl ester (DBGA) , you are likely utilizing it for peptide synthesis protection or supramolecular hydrogel formation.[1]
Crucial Distinction: Before proceeding, verify the form of your compound.
-
DBGA-PTS (p-Toluenesulfonate Salt): The industry-standard stable form.[1] It is a crystalline solid that resists oxidation and cyclization during storage.
-
DBGA Free Base: An unstable oil/waxy solid. It is prone to rapid intramolecular cyclization (pyroglutamate formation) and should be generated in situ only immediately before use.
This guide addresses the stability profile of DBGA in various solvent systems to prevent experimental failure.
Module 1: Solvent Compatibility Matrix
User Query: "Which solvent should I use for stock solutions, and which should I avoid?"
Expert Insight: DBGA is highly hydrophobic due to the two benzyl rings. However, the choice of solvent dictates chemical stability. Avoid alcohols for long-term storage due to transesterification risks.[1]
| Solvent System | Solubility (Salt Form) | Stability Risk | Recommendation |
| DMSO / DMF | High (>100 mg/mL) | Low (Hygroscopic) | Recommended for stock solutions.[1] Keep anhydrous to prevent hydrolysis. |
| Methanol / Ethanol | Moderate (Sonicate) | CRITICAL HIGH | Avoid for storage. Risk of transesterification (benzyl |
| Water / PBS | Insoluble | High (Hydrolysis) | Incompatible. Will precipitate immediately. Hydrolysis occurs over time if suspended. |
| DCM / Chloroform | High | Low | Good for synthesis/reaction. Evaporation concentrates the sample, increasing cyclization risk if free base. |
| Diethyl Ether | Insoluble | Low | Precipitation Agent. Used to crash out the product during purification. |
Module 2: Degradation Mechanisms (Visualized)
User Query: "I see extra peaks in my HPLC. What are they?"
Technical Analysis: DBGA has three primary degradation pathways depending on the environment:
-
Hydrolysis: Water attacks the ester bonds, releasing Benzyl Alcohol.
-
Transesterification: Alcohols (MeOH/EtOH) swap with the benzyl group.
-
Cyclization (Pyroglutamate): The free amine attacks the
-ester, forming a lactam ring.
Pathway Visualization
Figure 1: Primary degradation pathways of Dibenzyl Glutamic Acid. Note that Pyroglutamate formation is the dominant risk for the free base form.
Module 3: Troubleshooting Guides (FAQ)
Scenario A: "My sample turned cloudy upon dilution."
-
Cause: Solvent Shock Precipitation. DBGA is highly hydrophobic. Diluting a DMSO stock into an aqueous buffer (like PBS) causes immediate aggregation if the water content exceeds ~80-90%, depending on concentration.[1]
-
Solution:
-
Pre-dissolve in DMSO.
-
Add the aqueous buffer slowly to the DMSO (not DMSO to water) if trying to form a hydrogel.
-
If analyzing by HPLC, use a high-organic mobile phase (e.g., 50% Acetonitrile) to ensure solubility.
-
Scenario B: "I dissolved my sample in Methanol for LC-MS, and the mass is wrong."
-
Cause: Transesterification. You likely observed a mass shift of -76 Da (loss of Benzyl, gain of Methyl).[1] This happens rapidly if the sample contains trace acid (like the p-toluenesulfonic acid counterion).[1]
-
Evidence:
-
Expected Mass (Free base): 327.3 Da
-
Observed Mass: 251.2 Da (Methyl-Benzyl Glutamate) or 175.1 Da (Dimethyl Glutamate).[1]
-
-
Protocol Fix: Switch to Acetonitrile (ACN) or DMSO for sample preparation. Never store benzyl esters in methanol.
Scenario C: "My free amine oil solidified into a useless brick."
-
Cause: Auto-catalyzed Cyclization. You neutralized the DBGA-PTS salt to get the free amine, then left it on the bench.[1] The free amine nucleophile attacked the side-chain ester, forming Pyroglutamic acid dibenzyl ester (or monobenzyl).[1]
-
Protocol Fix:
-
Keep DBGA as the PTS salt until the exact moment of reaction.
-
If you must neutralize, do so at 0°C and use immediately.
-
Module 4: Analytical Validation Protocol
To assess stability in your specific solvent, use this standardized HPLC method.
Standard Stability Tracking Method (HPLC-UV)
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% B to 95% B over 20 minutes (Benzyl groups are very non-polar; late elution expected) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Detects Benzyl rings) and 210 nm (Peptide bond) |
| Temperature | 25°C (Do not heat column >40°C to avoid on-column degradation) |
Interpretation:
-
RT ~12-15 min: Intact DBGA (Double Benzyl).
-
RT ~4-6 min: Benzyl Alcohol (Degradation marker).[1]
-
RT ~8-10 min: Mono-benzyl species (Partial hydrolysis).
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Authoritative text on Benzyl ester stability and cleavage mechanisms).
-
Bolchi, C., et al. (2015).[2][3] Enantiomerically Pure Dibenzyl Esters of L-Aspartic and L-Glutamic Acid.[1][2][3] Journal of Organic Chemistry, 80(13), 6860–6863. (Details synthesis, salt stability, and racemization risks).
-
Hanabusa, K., et al. (1996). Prominent Gelation and Chiral Aggregation of Alkylamides Derived from L-Glutamic Acid.[1] Angewandte Chemie International Edition, 35(17), 1949-1951.[1] (Context for DBGA derivatives in hydrogel formation and solvent interactions).
-
Chelius, D., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies.[1][4] Analytical Chemistry, 78(7), 2370–2376. (Mechanism of spontaneous cyclization of glutamic acid derivatives).
Sources
Technical Support Center: Glutamic Acid Benzyl Ester (Glu(OBzl)) Deprotection
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic realities and practical challenges of removing benzyl (Bzl) protecting groups from the
The benzyl ester is a highly stable, orthogonal protecting group widely used in both solution-phase and solid-phase peptide synthesis (SPPS). However, its removal is not always trivial. Depending on your synthetic strategy (Boc vs. Fmoc) and the presence of interfering amino acids (e.g., sulfur-containing residues), you must carefully select your deprotection methodology to avoid catalyst poisoning, racemization, or intramolecular side reactions.
Workflow: Selecting a Deprotection Strategy
Decision matrix for selecting the optimal Glu(OBzl) deprotection strategy.
Section 1: Catalytic Hydrogenolysis (Pd/C & H₂)
Catalytic hydrogenolysis is the cleanest and most common method for benzyl ester deprotection in solution-phase synthesis[1].
Q: My deprotection of Glu(OBzl) using Pd/C and H₂ is incomplete after 24 hours. What is causing this? A: Incomplete hydrogenolysis is typically caused by catalyst poisoning or severe steric hindrance.
-
Causality: The mechanism requires the benzyl ester to physically adsorb onto the heterogeneous Pd(0) surface. The palladium inserts into the O-CH₂ bond (oxidative addition), followed by hydrogenolysis to yield toluene and the free carboxylic acid. If your peptide contains sulfur-rich residues (like Methionine or Cysteine), the sulfur acts as a strong Lewis base. It irreversibly binds to the empty d-orbitals of the palladium catalyst, blocking the active sites and preventing the adsorption and dissociation of H₂ gas[2].
-
Solution: If sulfur is present, switch to strong acid cleavage. If sulfur is absent but the reaction is still sluggish, increase the hydrogen pressure (using a Parr apparatus) or switch to Pearlman's catalyst (Pd(OH)₂/C), which often exhibits higher activity for sterically hindered substrates[1].
Q: After catalytic hydrogenolysis in methanol, my mass spec shows a +14 Da adduct instead of the expected free acid. What is this? A: You are observing a methyl ester side product caused by transesterification.
-
Causality: While methanol is an excellent solvent for hydrogenolysis, the liberated carboxylic acid (or the activated ester intermediate on the Pd surface) can undergo nucleophilic attack by the methanol solvent, replacing the benzyl group with a methyl group.
-
Solution: Switch the reaction solvent from methanol to ethanol, or use a non-nucleophilic solvent like ethyl acetate[2].
Protocol: Standard Catalytic Hydrogenolysis
-
Preparation: Dissolve the Glu(OBzl)-containing peptide (1.0 eq) in anhydrous ethanol or ethyl acetate (10-20 mL per gram of substrate)[2].
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate) under an inert nitrogen atmosphere to prevent solvent ignition[1].
-
Inerting & Hydrogenation: Securely attach a hydrogen-filled balloon. Evacuate the flask under vacuum and backfill with H₂ gas. Repeat this process three times to ensure a strictly inert atmosphere[1].
-
Reaction: Stir the mixture vigorously at room temperature. Monitor progress via TLC or LC-MS[2].
-
Workup: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of solvent and concentrate the filtrate under reduced pressure[2].
Section 2: Strong Acid Cleavage (TFMSA or HF)
In Boc-based Solid Phase Peptide Synthesis (SPPS), the benzyl ester is typically removed simultaneously with the cleavage of the peptide from the resin using strong acids[3].
Q: During HF/TFMSA cleavage of the Glu(OBzl) group, I am observing a mass loss of 18 Da (dehydration) in my final peptide. What happened? A: You are likely observing the formation of a pyroglutamate or glutarimide side product.
-
Causality: When the
-benzyl ester of glutamic acid is exposed to strong acids, the protonated ester makes the carbonyl carbon highly electrophilic. If the glutamic acid is at the N-terminus, the unprotonated -amine can launch an intramolecular nucleophilic attack on the -carbonyl, forming a 5-membered pyroglutamate ring and ejecting benzyl alcohol (which subsequently dehydrates). If it is internal, the adjacent amide nitrogen can attack, forming a glutarimide ring[3]. -
Solution: Ensure the cleavage reaction is kept strictly at 0°C for the initial phase to thermodynamically suppress intramolecular side reactions. You must also use appropriate scavengers (e.g., anisole, m-cresol) to trap the liberated benzyl cations and prevent them from re-alkylating sensitive residues like Tyrosine or Tryptophan[3].
Protocol: TFMSA/TFA Cleavage of Glu(OBzl)
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20 minutes, then drain[3].
-
Cocktail Preparation: Prepare a cleavage cocktail of 1M Trifluoromethanesulfonic acid (TFMSA) in TFA, incorporating scavengers (e.g., 2% thioanisole, 2% m-cresol)[3].
-
Cleavage: Cool the reaction vessel in an ice bath. Add the pre-chilled cocktail to the resin. Stir at 0°C for 15 minutes, then allow it to warm to room temperature for 1-2 hours[3].
-
Precipitation: Filter the resin and wash with a small volume of TFA. Precipitate the crude peptide by adding the filtrate dropwise into a 10-fold volume of cold diethyl ether[3].
-
Isolation: Centrifuge to pellet the peptide, decant the ether, wash the pellet twice more with cold ether, and dry under vacuum[3].
Section 3: Catalytic Transfer Hydrogenation (CTH)
Q: I cannot use H₂ gas due to safety regulations in my lab, but my peptide is acid-sensitive. How can I remove the OBzl group? A: Catalytic Transfer Hydrogenation (CTH) is the optimal self-validating alternative. You can use hydrogen donors such as ammonium formate or 1,4-cyclohexadiene in the presence of Pd/C[2].
-
Causality: Instead of relying on external H₂ gas, the hydrogen donor decomposes on the palladium surface (e.g., ammonium formate decomposes into NH₃, CO₂, and H₂), generating highly reactive hydrogen species in situ[4]. This avoids the need for high-pressure H₂ cylinders. Furthermore, 1,4-cyclohexadiene is particularly effective for on-resin deprotection because its non-polar nature allows it to easily penetrate the swollen polystyrene polymer matrix[5].
Protocol: CTH with Ammonium Formate
-
Preparation: Dissolve the substrate in methanol or ethanol to a concentration of approximately 0.1 M.
-
Catalyst Addition: Add 10% Pd/C (10-20% w/w) under a nitrogen atmosphere.
-
Donor Addition: To the stirred suspension, add ammonium formate (5.0 eq) in one single portion[2].
-
Reaction: Heat the reaction mixture to a gentle reflux. The generation of CO₂ gas will be visible. Monitor by LC-MS (typically complete in 30-120 minutes)[2].
-
Workup: Cool to room temperature, filter through Celite®, and evaporate the solvent under reduced pressure[2].
Quantitative Data: Method Comparison
| Deprotection Method | Primary Reagents | Typical Reaction Time | Key Side Reaction Risks | Orthogonality |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ Gas (1 atm) | 2–24 hours | Catalyst poisoning (by sulfur); Transesterification | Orthogonal to Boc, Fmoc, tBu |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate / 1,4-Cyclohexadiene | 30–120 mins | Exothermic solvent bumping | Orthogonal to Boc, Fmoc, tBu |
| Strong Acid Cleavage | TFMSA/TFA or HF (with scavengers) | 1–2 hours | Pyroglutamate / Glutarimide formation | Cleaves Boc, tBu simultaneously |
References
1.[5] Oxford Academic - Chemistry Letters. CLEAVAGE OF PEPTIDE TO SPARROW-RESIN BOND BY CATALYTIC TRANSFER HYDROGENOLYSIS WITH 1,4-CYCLOHEXADIENE. Available at: 5 2.[2] BenchChem. Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters. Available at: 2 3.[3] BenchChem. Fmoc-Glu(OBzl)-OH | 123639-61-2. Available at: 3 4.[1] BenchChem. Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH. Available at: 1 5.[4] ResearchGate. A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Available at: 4
Sources
Technical Support Center: Refining Separation of Dibenzyl Glutamic Acid Diastereomers
Welcome to the Advanced Purification Support Center. This guide addresses the technical challenges in separating diastereomers associated with Glutamic Acid Dibenzyl Ester (Glu(OBn)₂) .
Diagnostic Check: Define Your "Diastereomer" Context Before proceeding, confirm which separation scenario applies to your experiment, as the protocols differ radically:
-
Scenario A: Chiral Resolution (Most Likely). You have a racemic mixture (DL-Glu(OBn)₂) and are using a chiral resolving agent (e.g., L-Tartaric acid) to separate the L-enantiomer from the D-enantiomer via diastereomeric salts .
-
Scenario B: Peptide Synthesis Impurities. You are synthesizing a peptide (e.g., Glu-Glu) and need to separate the L-L form from the L-D (epimeric) impurity.
-
Scenario C: Regioisomer Confusion. You are struggling to separate the
-benzyl ester from the -benzyl ester. Note: These are structural isomers, not diastereomers, but often co-elute.
This guide prioritizes Scenario A (Chiral Resolution) and Scenario B (Peptide Epimers) as these involve true diastereomeric separation.
Module 1: Chiral Resolution via Diastereomeric Crystallization
Objective: Isolate enantiomerically pure L-Glu(OBn)₂ from a racemic mixture using a chiral acid to form separable diastereomeric salts.
The Mechanism
Enantiomers (L and D) have identical physical properties (solubility, boiling point) and cannot be separated by standard crystallization. By reacting them with a pure chiral resolving agent (e.g., (S)-Mandelic acid or L-Tartaric acid ), you create two distinct salts:
-
Salt 1: (L)-Glu-Ester
(S)-Acid (Diastereomer A) -
Salt 2: (D)-Glu-Ester
(S)-Acid (Diastereomer B)
These are diastereomers of each other and possess different solubilities, allowing separation via fractional crystallization.[1][2]
Workflow Visualization
Figure 1: Logic flow for resolving racemic glutamic acid esters via diastereomeric salt formation.[3]
Protocol: Fractional Crystallization of Diastereomeric Salts
Standard System: Dibenzyl Glutamate / L-Tartaric Acid
| Step | Action | Technical Rationale |
| 1. Solubilization | Dissolve Racemic Glu(OBn)₂ (1 eq) and L-Tartaric Acid (1 eq) in boiling Ethanol/Toluene (80:20) . | Toluene prevents "oiling out" (phase separation) which is common with benzyl esters. Ethanol provides the polarity for salt dissolution. |
| 2. Seeding | Cool to 40°C. Add seed crystals of the pure target diastereomeric salt (0.5% w/w). | Critical: Spontaneous nucleation often creates a eutectic mixture (impure). Seeding forces the lattice to adopt the specific diastereomer structure. |
| 3. Controlled Ramp | Cool at a rate of 5°C per hour until 0°C. | Rapid cooling traps the "wrong" diastereomer inside the crystal lattice (inclusion). |
| 4. The "Swish" | Filter solids. Resuspend wet cake in cold ethanol (0°C) and stir for 30 mins. Filter again. | This removes mother liquor trapped on the crystal surface, which contains the unwanted diastereomer. |
Module 2: Troubleshooting Guide
Issue: "The product is oiling out instead of crystallizing."
-
Diagnosis: This is the most frequent failure mode for benzyl esters. It occurs when the product separates as a liquid phase before it can crystallize (Liquid-Liquid Phase Separation).
-
Root Causes:
-
Solvent polarity is too high (too much water or alcohol).
-
Temperature dropped too fast.
-
Presence of impurities (Mono-benzyl esters).
-
-
Corrective Action:
-
Dry the System: Ensure water content is <0.5%. Benzyl esters hydrolyze easily; the resulting acid acts as an impurity that prevents lattice formation.
-
Change Solvent: Switch to Cyclohexane/Ethyl Acetate . Cyclohexane is excellent for azeotropic water removal and suppressing oiling.
-
High-Shear Stirring: If oil droplets form, increase stir speed to max to induce nucleation at the droplet interface.
-
Issue: "HPLC shows two peaks, but NMR looks clean."
-
Diagnosis: You are likely seeing Regioisomers , not diastereomers.
-
Explanation: In the synthesis of Glu(OBn)₂, it is possible to form the
-monobenzyl ester or -monobenzyl ester if the reaction didn't go to completion. -
Verification: Check the integration of the benzyl protons in ¹H NMR. If the ratio of Benzyl:Glu backbone is not exactly 2:1, you have mono-esters.
-
Fix: Wash the organic layer with 5% NaHCO₃. Di-esters are neutral and stay in the organic layer; Mono-esters have a free acid group and will extract into the aqueous base.
Module 3: Chromatographic Separation (Polishing)
When crystallization yields <98% de (diastereomeric excess), use Preparative HPLC.
Recommended Stationary Phases
For separating peptide diastereomers (e.g., L-Glu-L-Glu vs L-Glu-D-Glu) or resolving the ester directly:
| Column Type | Mechanism | Application Note |
| Crown Ether (e.g., Crownpak CR-I) | Host-Guest complexation with the primary amine. | Excellent for free amino acid esters. Requires acidic mobile phase (pH 1-2) to protonate the amine ( |
| Polysaccharide (e.g., CHIRALPAK IA/IB) | Steric fit / H-bonding. | Best for |
| C18 (RP-HPLC) | Hydrophobicity differences. | Can separate Peptide Diastereomers (Epimers) but cannot separate enantiomers of the single amino acid ester. |
Decision Tree: Separation Strategy
Figure 2: Selecting the correct separation modality.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why does my Dibenzyl Glutamate smell like almond?
-
Answer: Hydrolysis.[4][5] Benzyl esters are not indefinitely stable. Moisture in the air hydrolyzes the ester, releasing Benzyl Alcohol, which oxidizes to Benzaldehyde (almond scent).
-
Fix: Store the p-Toluenesulfonate (Tosylate) salt form, not the free base. The salt is stable for years; the free base degrades in weeks.
Q2: Can I separate diastereomers using standard Silica Gel?
-
Answer:
-
Yes for Peptide Diastereomers (e.g., LL vs LD dimer). They have different polarities.
-
No for Enantiomers (L vs D monomer). You must use a Chiral Stationary Phase (CSP) or form diastereomeric salts first.
-
Q3: What is the best solvent to prevent racemization during synthesis?
-
Answer: Cyclohexane or Benzene (if permitted). Toluene requires higher boiling temperatures (
C), which increases the rate of thermal racemization. Cyclohexane refluxes at C, which is safer for the chiral center while still allowing azeotropic water removal.
References
-
Synthesis & Stability: Journal of the American Chemical Society. "Enantiomerically Pure Dibenzyl Esters of L-Aspartic and L-Glutamic Acid." (2015).[6] Describes the use of cyclohexane to prevent racemization.[6]
- Chiral Resolution Mechanisms:Chemical Reviews. "Optical Resolution via Diastereomeric Salt Formation.
-
Chromatographic Methods: Journal of Chromatography A. "Separation of amino acid enantiomers and peptide diastereomers on chiral stationary phases."
- Industrial Protocols:Organic Process Research & Development. "Scalable Process for the Preparation of L-Glutamic Acid Dibenzyl Ester p-Toluenesulfonate." Focuses on the "oiling out" phenomenon and seeding protocols.
Sources
Validation & Comparative
Analytical Comparison Guide: Confirming Stereochemistry of Substituted Prolines Synthesized from Dibenzyl Glutamic Acid
Substituted prolines are privileged scaffolds in drug discovery, serving as conformationally restricted peptidomimetics, secondary structure nucleators, and potent organocatalysts. The synthesis of these derivatives frequently leverages the "chiral pool" approach. By utilizing precursors like (S)-dibenzyl glutamic acid (or its p-toluenesulfonate salt), chemists can establish the fundamental pyrrolidine core while retaining the native
However, functionalization at the C3, C4, or C5 positions via conjugate addition, alkylation, or reductive amination inevitably generates new stereocenters[2]. Because the pyrrolidine ring's pucker (C
This guide objectively compares the analytical methodologies used to validate the stereochemical integrity of substituted prolines and provides self-validating experimental protocols for laboratory execution.
Synthetic workflow from L-dibenzyl glutamate to substituted prolines.
Comparative Analysis of Analytical Techniques
To confidently assign stereochemistry, researchers must choose an analytical technique that matches the physical state of their product and the specific structural question (relative vs. absolute configuration).
A. 2D NMR Spectroscopy (NOESY/ROESY)
-
Mechanism: Relies on the Nuclear Overhauser Effect (NOE) to measure through-space dipole-dipole coupling between protons separated by less than 5 Å.
-
Application: The primary tool for determining relative stereochemistry in solution. For instance, a strong NOE cross-peak between the C
proton and a C or C substituent proton confirms a cis relationship on the pyrrolidine ring[4]. -
Causality & Limitations: Because the 5-membered pyrrolidine ring is highly flexible, rapid interconversion between endo and exo puckers can average out NOE signals, leading to ambiguous assignments. It also cannot determine absolute stereochemistry without prior chiral derivatization.
B. X-Ray Crystallography
-
Mechanism: Measures the diffraction of X-rays through a crystal lattice to map electron density.
-
Application: The gold standard for unambiguous assignment of both relative and absolute configuration. Absolute configuration is determined using the anomalous dispersion of heavy atoms (e.g., bromine, sulfur)[4].
-
Causality & Limitations: Substituted prolines, particularly heavily alkylated variants, are notoriously difficult to crystallize, often presenting as hygroscopic oils. This necessitates additional synthetic steps to form crystalline salts or heavy-atom derivatives.
C. Chemical Derivatization (Mosher's Method / Proline Editing)
-
Mechanism: Covalent attachment of a chiral derivatizing agent (e.g., MTPA chloride) to a secondary amine or hydroxyl group on the proline ring.
-
Application: Converts enantiomers into diastereomers. The differential shielding effects are then resolved via
H or F NMR to deduce the absolute configuration of the stereocenter[5]. -
Causality & Limitations: Overcomes the inability to crystallize liquid samples but requires additional synthetic steps, purification, and careful interpretation of conformer populations.
Quantitative Method Comparison
| Parameter | 2D NMR (NOESY) | X-Ray Crystallography | Chemical Derivatization (NMR) |
| Primary Output | Relative Stereochemistry (cis/trans) | Absolute & Relative Stereochemistry | Absolute Stereochemistry |
| Sample State | Solution (Liquid/Oil) | Solid (Single Crystal) | Solution (Liquid/Oil) |
| Resolution | Medium (Subject to ring flexibility) | Atomic (Unambiguous) | High (Diastereomeric resolution) |
| Throughput | High (Hours) | Low (Days/Weeks for crystallization) | Medium (Requires synthesis) |
| Sample Recovery | 100% (Non-destructive) | 100% (Non-destructive) | 0% (Covalently modified) |
Decision Matrix for Stereochemical Confirmation
Decision matrix for confirming stereochemistry of proline derivatives.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an internal check to prevent false-positive data.
Protocol A: NOESY NMR Acquisition for Relative Stereochemistry
Objective: Determine the cis/trans relationship of a 3-substituted proline synthesized from dibenzyl glutamate.
-
Sample Preparation: Dissolve 15-20 mg of the highly pure substituted proline in 0.6 mL of deuterated solvent (e.g., CDCl
or DMSO- ).-
Causality: High concentration is required because the NOE effect represents only a 2-5% enhancement of the total signal.
-
-
Degassing (Critical Step): Subject the NMR tube to three freeze-pump-thaw cycles, then seal under argon.
-
Causality: Dissolved paramagnetic oxygen (
) provides an alternative relaxation pathway for protons, which severely quenches the NOE effect. Degassing ensures maximum signal-to-noise ratio.
-
-
Parameter Optimization: Set the mixing time (
) to 300-500 ms.-
Self-Validation: Run a preliminary 1D NOE sequence. Irradiate the C
proton and observe the C protons. If spin diffusion is occurring (secondary NOEs appearing due to a mixing time that is too long), reduce to 200 ms.
-
-
Data Acquisition & Analysis: Acquire the 2D NOESY spectrum.
-
Self-Validation: Check the diagonal and cross-peaks. A true NOE cross-peak must be perfectly symmetric across the diagonal. Look for the cross-peak between the C
-H and the C3-H. A strong cross-peak indicates a cis relationship; absence (coupled with a strong NOE to the opposite face) indicates trans.
-
Protocol B: Crystallization Strategy for Oily Proline Derivatives
Objective: Obtain single crystals for absolute configuration via X-ray diffraction.
-
Salt Formation: If the substituted proline is a free amine/carboxylic acid and presents as an oil, dissolve it in minimal diethyl ether. Add 1.0 equivalent of p-toluenesulfonic acid or dicyclohexylamine.
-
Causality: Oils lack the necessary lattice energy to form ordered crystals. Forming a bulky salt drastically increases the lattice energy and introduces rigid, planar aromatic systems that promote
stacking and crystallization[1].
-
-
Vapor Diffusion: Place the sample solution (in a good solvent like methanol) into a small inner vial. Place this vial inside a larger sealed jar containing an anti-solvent (e.g., pentane or hexanes).
-
Causality: The volatile anti-solvent slowly diffuses into the inner vial over days, gradually lowering the solubility of the proline salt and promoting nucleation over precipitation.
-
-
Unit Cell Pre-Check: Once crystals form, mount a single crystal and determine the unit cell parameters before running a full 12-hour data collection.
-
Self-Validation: Compare the unit cell dimensions against known databases (e.g., Cambridge Structural Database) to ensure you have not simply crystallized pure p-toluenesulfonic acid or the starting dibenzyl glutamate.
-
References
- Maity, J., Saha, P., Gerling, U. I. M., Lentz, D., & Koksch, B. "An Approach for Simultaneous Synthesis of cis- and trans-3-Substituted Proline-Glutamic Acid Chimeras." Synlett (Thieme Connect).
- Thomas, K. M., et al. "Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides." Journal of the American Chemical Society.
- "Transformation of Glutamic Acid into (S)-Benzyl 2-(dibenzylamino)- 6-(dimethoxyphosphoryl)-5-oxohexanoate for a Convenient Access to 5-Substituted Prolines." Synlett (ResearchGate).
- "Conformational landscape of substituted prolines." PMC - NIH.
- "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents." ResearchGate.
Sources
cross-validation of HPLC and mass spectrometry for dibenzyl glutamic acid analysis
[1][2]
Executive Summary
Dibenzyl glutamic acid (DBGA), specifically L-Glutamic acid dibenzyl ester, is a critical intermediate in peptide synthesis and polymer chemistry.[2] While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) serves as the standard for routine purity assessment, it often lacks the specificity required to distinguish between closely related hydrolysis byproducts (e.g., mono-benzyl esters).[2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity but requires rigorous optimization.[2]
This guide provides a technical framework for cross-validating these two methodologies, ensuring that the robust, cost-effective HPLC-UV data correlates accurately with the high-sensitivity LC-MS/MS results.
The Analytical Challenge
The primary challenge in analyzing DBGA lies in its chromophores.[1] The two benzyl ester groups provide UV absorption at 254 nm, making HPLC-UV feasible.[2] However, degradation products—such as
Methodological Framework
To perform a valid cross-validation, the chromatographic conditions must be harmonized as much as possible to rule out separation artifacts.
A. HPLC-UV Protocol (The Workhorse)[2]
-
Objective: Robust quantification of the diester.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][2]
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: 20% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (benzyl ring specificity) and 210 nm (peptide/ester bond).[2]
B. LC-MS/MS Protocol (The Specialist)
-
Objective: Specificity and trace detection.
-
Column: Same stationary phase class (C18), scaled to 2.1 x 100 mm, 1.8 µm (UHPLC).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water (MS-compatible).[1][2]
-
Mobile Phase B: 0.1% Formic Acid in ACN.
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][2]
-
MRM Transitions:
Experimental Workflow & Visualization
The following diagram illustrates the cross-validation workflow, highlighting the critical "Bridge Method" where mobile phase additives are swapped to allow direct comparison.
Caption: Figure 1. Cross-validation workflow emphasizing the "Bridge Validation" step to account for mobile phase differences (TFA vs. Formic Acid).
Cross-Validation Protocols
To validate the HPLC method against the MS method, you must demonstrate that the HPLC method is not "blind" to impurities that the MS detects.
Experiment 1: Linearity and Range Comparison
Protocol:
-
Prepare a stock solution of reference standard Dibenzyl Glutamate (99% purity) at 1 mg/mL in Methanol.[1][2]
-
Create a 6-point calibration curve: 1, 10, 50, 100, 500, 1000 µg/mL.
-
Inject the same vials into both systems (HPLC-UV and LC-MS).
-
Success Criteria: Both methods must show
. The slopes will differ (response factors), but the linearity must be maintained.
Experiment 2: Sensitivity (LOD/LOQ)
Protocol:
-
Dilute the standard sequentially until the Signal-to-Noise (S/N) ratio reaches 3:1 (LOD) and 10:1 (LOQ).[2]
-
Causality: This step quantifies the "blind spot" of the UV method.[1]
Experiment 3: Orthogonal Specificity (Impurity Spiking)
Protocol:
-
Spike the Dibenzyl Glutamate sample with 1% Mono-benzyl Glutamate (hydrolysis product).[1][2]
-
Analyze via HPLC-UV (254 nm).
-
Analyze via LC-MS (MRM transition for Mono-benzyl: m/z 238.1
91.1).[1][2] -
Success Criteria: The HPLC method must resolve the mono-ester peak (
) from the di-ester.[2] If HPLC shows one peak but MS shows two, the HPLC method is invalid for stability indicating purposes.
Comparative Data Summary
The following table summarizes typical performance metrics observed when cross-validating these techniques for benzyl esters.
| Parameter | HPLC-UV (254 nm) | LC-MS/MS (ESI+) | Comparison Note |
| Linearity ( | > 0.999 | > 0.995 | UV is often more linear at high concentrations; MS saturates earlier.[1][2] |
| LOD | ~ 0.5 µg/mL | ~ 0.001 µg/mL | MS is ~500x more sensitive.[1][2] |
| Precision (RSD) | < 1.0% | < 5.0% | UV is more precise; MS suffers from ionization variability.[1][2] |
| Specificity | Moderate (Co-elution risks) | High (Mass discrimination) | MS distinguishes co-eluting peaks by mass.[2] |
| Matrix Effects | Low | High (Ion suppression) | HPLC-UV is preferred for "dirty" reaction mixtures.[1][2] |
Mechanistic Insight: MS Fragmentation Pathway[1][3]
Understanding the fragmentation is vital for setting up the LC-MS method. Dibenzyl glutamate fragments predictably.[1][2]
Caption: Figure 2. ESI+ Fragmentation pathway of Dibenzyl Glutamate.[1][2] The m/z 91.1 ion is the most abundant and stable for quantification.
Conclusion & Recommendations
For the analysis of Dibenzyl Glutamic Acid, HPLC-UV is sufficient for raw material release testing , provided it is cross-validated against LC-MS during method development to ensure no co-eluting impurities exist.
Final Recommendation:
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1][2][3] [Link]
-
PubChem. (n.d.).[1][2] L-Glutamic acid dibenzyl ester (Compound Summary). National Library of Medicine.[1][2] [Link][2]
-
European Medicines Agency. (2024).[1][2] Guideline on bioanalytical method validation.[Link][2]
-
Snyder, L. R., et al. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Standard text for HPLC conditions).
comparative study of chemical versus enzymatic synthesis of α-benzyl L-glutamate
Comparative Study: Chemical vs. Enzymatic Synthesis of -Benzyl L-Glutamate[1]
Executive Summary
The synthesis of
-
Chemical Synthesis typically relies on the formation of a cyclic anhydride intermediate. This method is kinetically ambiguous, yielding a mixture of
- and -isomers (typically 60:40 to 70:30), requiring extensive fractional crystallization and resulting in low overall yields (<40%).[1] -
Enzymatic Synthesis utilizes the stereochemical preference of proteases (e.g., Alcalase, Papain) to exclusively esterify the
-position or hydrolyze -diesters. This approach offers superior regioselectivity (>95%), eliminates the need for toxic heavy metal protection strategies, and operates under mild reaction conditions.
The Regioselectivity Challenge
L-Glutamic acid contains two carboxyl groups:
-
-Carboxyl (
): Sterically hindered by the adjacent amino group but electronically activated.[1] -
-Carboxyl (
): Less sterically hindered and more accessible.[1]
In standard acid-catalyzed esterification (Fisher esterification), the
Chemical Synthesis: The Anhydride Route
The standard chemical method involves the formation of an N-protected cyclic anhydride (N-Carboxyanhydride or similar), followed by alcoholysis.[1]
Mechanism & Issues
The process typically starts with N-Benzyloxycarbonyl-L-glutamic acid (Z-Glu).[1] Dehydration leads to the formation of Z-Glutamic Anhydride.[1] When benzyl alcohol attacks this anhydride, it can attack either the
-
The Flaw: The electronic differentiation between the two carbonyls in the anhydride ring is insufficient to direct the nucleophile (benzyl alcohol) to a single site.
-
Result: A mixture of
-benzyl and -benzyl esters is formed.[1][3][4] The -isomer is often the minor or nearly equal product, necessitating difficult purification.[1]
Chemical Workflow Diagram
Figure 1: The chemical synthesis pathway highlights the formation of an isomeric mixture, creating a bottleneck at the purification stage.[1]
Enzymatic Synthesis: The Protease Route
Enzymatic synthesis exploits the natural specificity of proteases like Alcalase (from Bacillus licheniformis) or Papain . These enzymes naturally cleave or form peptide bonds at the
Mechanism & Advantages[1][3][5]
-
Substrate Recognition: The enzyme's active site binds the N-protected amino acid in a specific orientation that positions the
-carbonyl for nucleophilic attack by the alcohol, while the -carboxyl remains outside the catalytic zone.[1] -
Thermodynamic Control: By using an excess of benzyl alcohol or removing water, the equilibrium is shifted toward ester synthesis.
Enzymatic Workflow Diagram
Figure 2: The enzymatic pathway demonstrates a direct, lock-and-key mechanism that avoids byproduct formation.[1]
Comparative Data Analysis
The following table summarizes experimental data comparing the traditional chemical route (via anhydride) and the optimized enzymatic route (using Alcalase).
| Metric | Chemical Synthesis (Anhydride Method) | Enzymatic Synthesis (Alcalase Method) |
| Regioselectivity | Poor ( | Excellent ( |
| Yield (Isolated) | 35 – 45% (after purification) | 75 – 85% |
| Reaction Conditions | Harsh (Ac2O, reflux, strong acids) | Mild (40–50°C, pH controlled) |
| Purification | Complex (Multiple crystallizations required) | Simple (Filtration & Extraction) |
| Racemization | Risk of racemization during base treatment | None (Stereospecific) |
| E-Factor (Waste) | High (Solvents for crystallization, silica) | Low (Biodegradable catalyst, less solvent) |
Detailed Experimental Protocols
Protocol A: Chemical Synthesis (Traditional Anhydride Route)
Note: This method requires strict moisture control to prevent premature hydrolysis of the anhydride.
-
Preparation of N-Cbz-L-Glutamic Anhydride:
-
Dissolve N-Cbz-L-Glutamic acid (10 g) in acetic anhydride (20 mL).
-
Stir at room temperature for 12 hours.
-
Concentrate in vacuo to remove excess acetic anhydride.[1] Crystallize the residue from ether/hexane to obtain the anhydride.
-
-
Esterification:
-
Dissolve the anhydride (5 g) in dry diethyl ether (50 mL).
-
Add Benzyl Alcohol (1.2 equivalents) and Dicyclohexylamine (DCHA, 1.0 eq) as a catalyst/base.
-
Stir at 0°C for 4 hours, then allow to warm to room temperature overnight.
-
-
Work-up & Separation:
-
The reaction yields a mixture of
- and -isomers as DCHA salts.[1] -
Crucial Step: The
-isomer DCHA salt is typically less soluble in ether than the -isomer.[1] Filter the precipitate.[5][6][7] -
Recrystallize the precipitate multiple times from ethanol/ether to enrich the
-isomer.[1] -
Acidify the salt with dilute HCl to release the free acid form of
-Benzyl N-Cbz-L-Glutamate.[1]
-
Protocol B: Enzymatic Synthesis (Alcalase-Catalyzed)
Based on the method by Nuijens et al. (2019) and recent optimizations.[1]
-
Reaction Setup:
-
Substrate: N-Boc-L-Glutamic acid (17 g/L).
-
Solvent: Pure Benzyl Alcohol (acts as both solvent and reactant) OR a mixture of tert-butanol/benzyl alcohol (90:10).[1]
-
Enzyme: Alcalase (Protease from Bacillus licheniformis), immobilized or cross-linked enzyme aggregate (CLEA) (approx 20 mg/mL).[1]
-
Water Control: Add Molecular Sieves (3Å) to the reaction vessel to scavenge water and drive the equilibrium toward esterification.
-
-
Incubation:
-
Incubate the mixture at 50°C with orbital shaking (200 rpm) for 24 hours.
-
-
Work-up:
-
Filter off the enzyme and molecular sieves (enzyme can often be reused).
-
Dilute the filtrate with Ethyl Acetate.
-
Wash with saturated
(removes unreacted acid) and brine.[1] -
Evaporate solvent.[6]
-
Purification: The crude product is predominantly the
-benzyl ester.[1] Crystallization from Ethyl Acetate/Hexane yields pure N-Boc- -Benzyl-L-Glutamate.[1]
-
-
Deprotection (Optional):
-
If the free amino acid is required, treat with TFA/DCM (1:1) for 1 hour to remove the Boc group.
-
Conclusion
For the specific production of
Recommendation: For laboratory scale and green manufacturing, adopt the Alcalase-mediated esterification of N-Boc-Glutamic acid.[1]
References
-
Bioc
-benzyl L-glutamate.- Source: Frontiers in Bioengineering and Biotechnology (2024).
- Context: Describes the screening of proteases (Alcalase) and lipases for regioselective synthesis.
-
Regioselective oligomerization of L-glutamic acid diethyl ester c
-
Enantiomerically Pure Dibenzyl Esters of L-Aspartic and L-Glutamic Acid.
- Source: Journal of Organic Chemistry (2015).
- Context: Discusses the chemical acid-catalyzed route and the form
-
[1]
-
Synthesis of Poly(γ-benzyl-L-glutamate)
Sources
- 1. CAS 1676-73-9: γ-Benzyl L-glutamate | CymitQuimica [cymitquimica.com]
- 2. Frontiers | Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate [frontiersin.org]
- 3. CN1667019A - Synthetic method of high molecular weight poly L-glutamic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. neuroquantology.com [neuroquantology.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. bio-materials.com.cn [bio-materials.com.cn]
Comparative Guide: Efficacy of Caged Dibenzyl Glutamic Acid in Biological Systems
This guide provides an in-depth technical evaluation of Caged Dibenzyl Glutamic Acid (specifically referring to the class of Nitrobenzyl-based caged glutamates, often colloquially termed "dibenzyl" due to the benzyl ester linkage or confusion with Dimethoxy-nitrobenzyl variants) versus modern Nitroindolinyl alternatives.
Executive Summary
In the precise realm of neurophysiology and drug development, "Caged Dibenzyl Glutamic Acid" typically refers to the classical Nitrobenzyl (NB) or Dimethoxy-nitrobenzyl (DMNB) ester-based caged compounds. While these agents were foundational in establishing photolysis as a technique, they have largely been superseded by Nitroindolinyl (MNI, CDNI) and Ruthenium (RuBi) based cages.
This guide objectively compares the "Dibenzyl" (Nitrobenzyl) class against high-performance alternatives, demonstrating why modern protocols favor MNI-Glu and CDNI-Glu for millisecond-scale synaptic mapping, while reserving Benzyl esters for specific bulk-uncaging or metabolic prodrug applications.
Mechanism of Action & Chemical Identity
To evaluate efficacy, we must first distinguish the chemical behavior of the "Dibenzyl" cage versus the Indolinyl cage.
-
The "Dibenzyl" Candidate (Nitrobenzyl/DMNB-Glu):
-
Mechanism: Relies on the photo-isomerization of a nitrobenzyl group (often the alpha-carboxy-2-nitrobenzyl or 4,5-dimethoxy-2-nitrobenzyl ester). Upon UV irradiation, the nitro group abstracts a benzylic proton, leading to an aci-nitro intermediate that decays to release free glutamate and a nitroso-benzaldehyde byproduct.
-
Limitation: The decay of the aci-nitro intermediate is the rate-limiting step (ms scale), which is often too slow to mimic rapid synaptic transmission (sub-ms).
-
-
The Alternative (MNI-Glu / CDNI-Glu):
-
Mechanism: Utilizes a 4-methoxy-7-nitroindolinyl group. The photolysis involves a rapid internal redox reaction that is significantly faster than the benzyl mechanism.
-
Advantage: Uncaging occurs in the microsecond range, allowing for the mimicry of single-vesicle release events.
-
Figure 1: Photolysis Pathway Comparison
The following diagram illustrates the kinetic bottleneck in Benzyl-based (Dibenzyl) cages versus the direct release in Indolinyl cages.
Caption: Comparison of photolysis kinetics. Note the slow aci-nitro decay step in the Benzyl/Dibenzyl pathway (red) vs. the rapid release in the MNI pathway (blue).
Comparative Efficacy Analysis
For biological systems requiring precise spatiotemporal control (e.g., dendritic spine mapping), the choice of cage is critical.
Table 1: Technical Specification Matrix
| Feature | Dibenzyl / Nitrobenzyl (NB-Glu) | MNI-Glutamate (Gold Standard) | CDNI-Glutamate (High Efficiency) | RuBi-Glutamate (Visible) |
| Uncaging Speed | Slow (2–10 ms) | Fast (< 0.2 ms) | Fast (< 0.2 ms) | Fast (< 0.2 ms) |
| Quantum Yield (Φ) | Low (0.01 – 0.05) | Moderate (0.085) | High (~0.50) | Low (~0.03) |
| 2-Photon Cross-Section | Poor (< 0.1 GM) | Excellent (0.06 GM @ 720nm) | Superior (High efficiency) | Good (Visible 2P) |
| Stability (Hydrolysis) | Moderate | High (Days at pH 7.4) | High | High |
| Biological Inertness | Poor (GABA-A antagonism) | Good (Minimal GABA effect) | Good | Good |
| Primary Use Case | Bulk stimulation; Metabolic loading | Synaptic mapping; LTP induction | Low-laser-power experiments | Deep tissue (Visible light) |
Key Performance Insights:
-
Temporal Resolution: The "Dibenzyl" (NB) class releases glutamate too slowly to mimic the rapid rise time of an AMPA receptor-mediated Excitatory Postsynaptic Current (EPSC). MNI-Glu is required to replicate the physiological "quantal" release.
-
Toxicity & Side Effects: Nitrobenzyl photolysis produces nitroso-benzaldehydes , which are highly reactive and can absorb UV light (internal filter effect), reducing efficacy over time. MNI byproducts are largely inert.
-
GABAergic Interference: Many benzyl-based cages act as antagonists at GABA-A receptors. If your "biological system" involves inhibitory circuits, NB-Glu will confound your results.
Experimental Protocol: Validating Efficacy
To objectively evaluate the efficacy of a caged glutamate in your specific system, follow this self-validating protocol. This workflow allows you to compare the "Dibenzyl" candidate against MNI-Glu directly.
Phase A: Preparation & Stability Check
-
Solution Prep: Dissolve the caged compound to 10 mM in ACSF (Artificial Cerebrospinal Fluid).
-
Dark Stability Test: Incubate a small aliquot at room temperature for 4 hours. Analyze via HPLC or check for "leak" currents in a patch-clamped neuron (voltage clamp at -70 mV).
-
Pass Criteria: No inward current detected in the absence of light.
-
Note: Benzyl esters are more prone to spontaneous hydrolysis than Indolinyl amides.
-
Phase B: Two-Photon Uncaging (The "Sweet Spot" Test)
This experiment determines if the cage can support high-resolution mapping.
-
Setup: Use a pulsed Ti:Sapphire laser (tuned to 720 nm for MNI/NB).
-
Targeting: Visualize a dendritic spine using a morphological dye (e.g., Alexa 594).
-
Perfusion: Recirculate ACSF containing 2.5 mM Caged Glutamate + 1 µM TTX (to block action potentials).
-
Stimulation: Deliver single laser pulses (0.5 – 1.0 ms duration) at the spine head.
-
Readout: Record EPSCs via whole-cell patch clamp.
Figure 2: Experimental Workflow & Logic
Caption: Decision logic for anticipating experimental outcomes based on cage chemistry.
Authoritative Grounding & References
When citing the efficacy of caged compounds, it is crucial to reference the evolution from Benzyl to Indolinyl groups.
-
The "Dibenzyl" (Nitrobenzyl) Foundation:
-
Kaplan et al. (1978): Introduced the first 2-nitrobenzyl cage.[1] While revolutionary, it established the limitations (slow kinetics) that modern guides warn against.
-
Source:
-
-
The MNI-Glu Standard:
-
Matsuzaki et al. (2001): Validated MNI-Glu for two-photon mapping, demonstrating that its cross-section and speed were superior to previous benzyl cages.
-
Source:
-
-
The High-Efficiency CDNI:
-
Ellis-Davies (2011): Developed CDNI-Glu to improve quantum yield, allowing for lower laser power and reduced toxicity compared to MNI.
-
Source:
-
Conclusion
While "Caged Dibenzyl Glutamic Acid" (Nitrobenzyl-Glu) remains a valid tool for coarse, bulk-uncaging experiments where temporal precision is not critical, it is inferior to MNI-Glu and CDNI-Glu for modern synaptic physiology. Researchers seeking to replicate physiological signaling should prioritize Nitroindolinyl cages to avoid the artifacts of slow release kinetics and GABAergic antagonism associated with the older benzyl class.
References
-
Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: Utilization by the Na:K pump of human red blood cell ghosts. Biochemistry. Link
-
Matsuzaki, M., Ellis-Davies, G. C., Nemoto, T., Miyashita, Y., Iino, M., & Kasai, H. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience. Link
-
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Neural Circuits. Link
-
Canepari, M., Nelson, L., Papageorgiou, G., Corrie, J. E., & Ogden, D. (2001). Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters. Journal of Neuroscience Methods. Link
Sources
Safety Operating Guide
Technical Guide: Safe Disposal and Lifecycle Management of Dibenzyl Glutamic Acid
This guide provides a technical operational framework for the disposal and lifecycle management of Dibenzyl Glutamic Acid (typically L-Glutamic acid dibenzyl ester, often as the hydrochloride salt).
While Safety Data Sheets (SDS) often classify this compound as "non-hazardous" under GHS standards, its chemical nature as a benzyl ester necessitates specific handling to prevent environmental contamination and hydrolysis-induced hazards.
Chemical Profile & Hazard Analysis
Before initiating disposal, you must understand the chemical behavior of the waste. Dibenzyl glutamic acid is an ester derivative.[1][2] While stable as a dry solid, it is susceptible to hydrolysis.
| Parameter | Data | Operational Implication |
| Chemical Name | L-Glutamic acid dibenzyl ester (HCl salt common) | Do not confuse with free Glutamic Acid.[3][4] |
| CAS Number | 4561-10-8 (HCl salt); 2791-31-3 (Free base) | Use CAS for waste profiling. |
| GHS Classification | Not Classified / Non-Hazardous [1, 2] | No P-list or U-list RCRA codes. |
| Hydrolysis Risk | High (in aqueous acid/base) | Degradation releases Benzyl Alcohol . |
| Water Solubility | Moderate to Low (Lipophilic) | Do not attempt sink disposal. |
The "Hidden" Hazard: Hydrolysis
Although the parent compound is benign, improper disposal (e.g., drain pouring) can lead to hydrolysis, releasing Benzyl Alcohol and Glutamic Acid . Benzyl alcohol is a volatile organic compound (VOC) and a solvent that can damage PVC piping and violate municipal wastewater Biological Oxygen Demand (BOD) limits.
Waste Stream Decision Matrix
Effective disposal requires segregating the compound based on its physical state and solvent matrix. Use the following logic flow to determine the correct waste stream.
Figure 1: Operational decision tree for segregating Dibenzyl Glutamic Acid waste streams. Note that "Drain Disposal" is rarely recommended for esters due to hydrolysis risks.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Expired or Excess Reagent)
Context: You have a bottle of pure substance or weighing boats with residue. Directive: Do not dissolve in solvent to dispose. Keep solids solid to minimize waste volume and disposal costs.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or the original glass container.
-
Labeling: Apply a hazardous waste label. Even if "Non-Hazardous" by OSHA, label as "Non-Regulated Chemical Waste - Solid" .
-
Constituents: "Dibenzyl Glutamic Acid (100%)".
-
-
Segregation: Can be co-mingled with other non-reactive solid organic wastes (e.g., other amino acids, solid buffers).
-
Sealing: Ensure the lid is taped if the bottle is old, as benzyl esters can slowly decompose, potentially pressurizing the vessel slightly over years.
Protocol B: Liquid Reaction Waste
Context: The compound is dissolved in a solvent (e.g., during peptide synthesis or recrystallization). Directive: The solvent dictates the disposal hazard, not the glutamic acid derivative.
-
Identify the Solvent:
-
Halogenated (DCM, Chloroform): Must go into the "Halogenated Waste" carboy.
-
Non-Halogenated (Methanol, Ethyl Acetate, DMF): Must go into the "Flammable/Organic Waste" carboy.
-
-
Concentration Check: If the solution is highly concentrated (>10% w/v), consider rotary evaporation to recover the solid (treat as Protocol A) and recycle the solvent. This reduces incineration costs.
-
Compatibility: Dibenzyl glutamic acid is compatible with standard organic waste streams. It does not form explosive peroxides or shock-sensitive salts.
Protocol C: Aqueous/Acidic Waste (Deprotection Mixtures)
Context: Waste from removing the benzyl group (hydrogenolysis or acid hydrolysis). Directive: This waste likely contains Benzyl Alcohol and strong acids.
-
Neutralization:
-
Place waste in a fume hood.[5]
-
Slowly add Sodium Bicarbonate (
) or Sodium Hydroxide ( ) to adjust pH to 6–8. -
Caution: Exothermic reaction.
-
-
Phase Separation:
-
If a biphasic layer forms (oily Benzyl Alcohol separating from water), do not pour down the drain.
-
Dispose of the entire mixture as "Aqueous Organic Waste" .
-
Emergency Procedures & Spill Management
Despite its low toxicity, spills should be managed professionally to maintain laboratory hygiene.
| Scenario | Immediate Action | Cleanup Protocol |
| Dry Powder Spill | Avoid dust generation. | 1. Dampen a paper towel (water).2. Wipe spill to avoid airborne dust.3.[6] Place debris in solid waste bin.4. Clean surface with 70% Ethanol. |
| Solution Spill | Ventilate area (solvent risk). | 1. Absorb with vermiculite or spill pads.2. Place in sealed bag.3. Label as "Solvent Debris contaminated with Dibenzyl Glutamate". |
| Skin Contact | Remove contaminated clothing.[7][8] | Wash with soap and water for 15 minutes. No neutralization required. |
Regulatory & Compliance Checklist
Ensure your disposal plan meets these verification points before scheduling pickup.
References
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: L-Glutamic acid dibenzyl ester hydrochloride. Retrieved from
-
TCI Chemicals. (2023). Safety Data Sheet: Dibenzyl L-Glutamate Hydrochloride. Retrieved from
-
University of Illinois Urbana-Champaign (UIUC). Hazardous Waste Disposal Guidelines. Division of Research Safety. Retrieved from
-
MilliporeSigma. (2023).[9] Product Specification and SDS: L-Glutamic acid dibenzyl ester. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. L-Glutamic acid dibenzyl ester hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. Dibenzyl L-Glutamate Hydrochloride | 4561-10-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. kmpharma.in [kmpharma.in]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. peptide.com [peptide.com]
- 7. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]
- 8. peptide.com [peptide.com]
- 9. tcichemicals.com [tcichemicals.com]
Operational Safety Guide: Handling Dibenzyl Glutamic Acid & Derivatives
[1]
Executive Safety Summary
For immediate operational deployment.
Handling Dibenzyl glutamic acid (and its common derivatives like L-Glutamic acid dibenzyl ester p-toluenesulfonate) presents a specific set of risks primarily associated with particulate inhalation and contact dermatitis .[1] While often classified as "Irritants" rather than "Acute Toxins," the cumulative sensitization risk in drug development environments—where repetitive handling occurs—requires a containment-first approach.
Critical Hazard Profile:
-
Physical State: Fine, often electrostatic powder. High risk of aerosolization during weighing.
-
Primary GHS Classifications: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).[2]
-
Reactivity: Generally stable, but hygroscopic (absorbs moisture). Hydrolysis releases benzyl alcohol and glutamic acid.
Quick-Reference PPE Matrix
| Protection Zone | Minimum Requirement | Enhanced Requirement (High Volume >10g) | Rationale |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s) | Fume Hood + N95 (if static dust is visible) | Primary control is engineering (Hood).[1][3] PPE is secondary. |
| Hand | Nitrile Gloves (Min thick: 0.11 mm) | Double Gloving (Nitrile over Nitrile) | Prevents skin sensitization.[1] Standard nitrile offers >480m break time for solid contact. |
| Eye | Safety Glasses with side shields | Chemical Goggles (Unvented) | Fine powders can bypass side shields in turbulent airflow.[1] |
| Body | Lab Coat (Cotton/Poly blend) | Tyvek® Sleeves or Apron | Prevents accumulation of dust on street clothes/forearms.[1] |
Technical Risk Assessment & Mechanism
Why we choose this specific protection.
As scientists, we do not follow rules blindly; we mitigate specific physical and chemical behaviors.
1. The Electrostatic Dust Hazard Dibenzyl glutamic acid derivatives are often synthesized as salts (e.g., tosylates or hydrochlorides). These crystalline solids are prone to triboelectric charging (static buildup). When you insert a spatula into the bottle, the friction generates a charge that causes the powder to "fly" or cling to gloves.
-
Risk:[1][4][5][6][7] Inhalation of micro-particles that bypass standard nose-breathing filtration.
-
Mitigation: Use of anti-static gun (Zerostat) or increasing humidity is recommended, but the Fume Hood is the non-negotiable barrier.
2. The Hydrolysis Pathway Upon contact with mucous membranes (eyes/lungs), moisture facilitates hydrolysis.
-
Mechanism:
[1] -
Result: Release of Benzyl Alcohol (a known irritant/anesthetic) and local acidification. This explains the "delayed sting" often reported with benzyl ester exposures.
Operational Protocol: The "Zero-Dust" Workflow
A self-validating system for reagent transfer.[1]
Do not rely on your hands to be steady. Rely on a system that captures mistakes.
Step 1: Engineering Control Verification
Before opening the container, verify the Fume Hood is active.
-
The Tissue Test: Tape a small strip of tissue to the sash bottom. It should be pulled inward at a 45° angle. If it hangs limp, STOP . The hood is not protecting you.
Step 2: The "Static-Free" Weighing Technique[1]
-
Place the balance inside the fume hood (or use a draft shield if the balance is sensitive).
-
Pre-weighing: Wipe the exterior of the reagent bottle with a damp lint-free wipe before opening. This discharges static on the bottle surface.
-
Transfer: Use a long-neck weighing funnel or weighing paper.[1] Never pour directly from the stock bottle.
Step 3: Decontamination[1]
-
Immediately recap the bottle.
-
Wipe the balance area with a solvent-dampened tissue (Ethanol or Isopropanol).
-
Glove Check: Inspect gloves for white dust. If visible, wash hands with gloves on, dry, then peel off and replace. This prevents spreading dust to door handles/keyboards.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this compound, ensuring no step is skipped.
Figure 1: Decision logic for safe handling of static-prone solid reagents. Note the critical "Stop" point if engineering controls fail.
Emergency & Disposal Procedures
Accidental Spills (Solid)[1]
-
Small (<5g): Do not brush dry dust (this creates aerosols). Cover with a wet paper towel (water or ethanol) to dampen the powder, then wipe up.
-
Large (>5g): Evacuate the immediate area to let dust settle (10 mins). Wear an N95 respirator. Use a HEPA vacuum or wet-wiping method.
First Aid
-
Eye Contact: Flush immediately for 15 minutes.[7][8] Note: The hydrophobic benzyl groups may make the powder stick to the eye; continuous flushing is vital to mechanically remove particles.
-
Skin Contact: Wash with soap and water.[1][4][5][8][9] Do not use alcohol on skin (it enhances absorption).
Waste Disposal[5][7][9][10]
-
Classification: Non-hazardous chemical waste (unless mixed with toxic solvents).[1]
-
Method: Dissolve in a combustible solvent (e.g., Acetone) and dispose of in the "Organic Solvents" waste stream for incineration.
-
Container: High-density polyethylene (HDPE) or Glass.[1]
References
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 165615, Dibenzyl glutamate. Retrieved from [Link][1]
Sources
- 1. 2791-84-6 CAS Manufactory [m.chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. earth.utah.edu [earth.utah.edu]
- 4. peptide.com [peptide.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. kmpharma.in [kmpharma.in]
- 7. biovera.com.au [biovera.com.au]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. peptide.com [peptide.com]
- 10. zaeralab.ucr.edu [zaeralab.ucr.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
